Fosteabine
描述
属性
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVZHOYBAOUTO-URBBEOKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73532-83-9 | |
| Record name | 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73532-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytarabine ocfosfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYTARABINE OCFOSFATE FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fostamatinib's Mechanism of Action in Leukemia Cells: A Technical Guide
A Note on Nomenclature: Initial searches for "Fosteabine" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended subject of this guide is Fostamatinib , a potent spleen tyrosine kinase (SYK) inhibitor with established preclinical and clinical activity in various hematological malignancies, including leukemia. This document will proceed under the assumption that "this compound" was a likely misspelling of "Fostamatinib."
Introduction
Fostamatinib is an orally bioavailable small molecule that functions as a prodrug, rapidly converting to its active metabolite, R406. This active compound is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells. Dysregulation of SYK-mediated signaling is a key factor in the pathogenesis of several B-cell malignancies and certain types of leukemia. This technical guide provides an in-depth exploration of the mechanism of action of fostamatinib in leukemia cells, detailing its molecular targets, impact on key signaling cascades, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: SYK Inhibition
The primary mechanism of action of fostamatinib's active metabolite, R406, is the competitive inhibition of the ATP binding site of spleen tyrosine kinase (SYK). SYK is a crucial component of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) in B-lineage leukemia and Fc receptors. In the context of leukemia, the inhibition of SYK by fostamatinib disrupts multiple pro-survival and proliferative signals.
Impact on B-Cell Receptor (BCR) Signaling in Chronic Lymphocytic Leukemia (CLL)
In CLL, malignant B-cells are often dependent on signals originating from the B-cell receptor (BCR) for their survival and proliferation. Fostamatinib has demonstrated significant clinical activity in CLL. The binding of an antigen to the BCR on a CLL cell initiates a signaling cascade that is heavily reliant on SYK.
Fostamatinib (as R406) intervenes in this pathway by preventing the phosphorylation and activation of downstream signaling molecules, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and Bruton's tyrosine kinase (BTK). This blockade effectively abrogates the pro-survival signals emanating from the BCR.
A clinical study in patients with relapsed or refractory CLL showed that fostamatinib treatment led to a significant reduction in the expression of BCR signature genes and decreased phosphorylation of downstream effectors like BTK and ERK, confirming its on-target activity in vivo.
Fostamatinib in Acute Myeloid Leukemia (AML)
Recent research has repurposed fostamatinib as a potential therapeutic for Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[1][2]
Dual Inhibition of SYK and FLT3
While SYK is the primary target, the active metabolite of fostamatinib, R406, also exhibits inhibitory activity against FLT3, albeit at a lower potency compared to its effect on SYK.[1][2] The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of AML cells through downstream pathways such as PI3K/AKT, STAT, and MAPK.[1] Fostamatinib's ability to target both SYK and the mutated FLT3 provides a dual mechanism to counteract the oncogenic signaling in this aggressive AML subtype.[1]
Induction of Apoptosis and Inhibition of Proliferation
Preclinical studies have demonstrated that fostamatinib effectively inhibits the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11.[1][2] Furthermore, treatment with fostamatinib induces apoptosis in these leukemia cells.[1][2]
Modulation of Key Signaling Pathways
Fostamatinib's therapeutic effects in leukemia are mediated through its influence on critical signaling pathways that govern cell survival, proliferation, and apoptosis.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that is frequently hyperactivated in various cancers, including leukemia. This pathway promotes cell survival by inhibiting apoptosis and stimulates cell proliferation. Network pharmacology analyses have identified the PI3K/AKT pathway as a key pharmacological mechanism associated with fostamatinib's action in AML.[1][2] By inhibiting upstream activators like SYK and FLT3, fostamatinib leads to a downstream reduction in AKT activation, thereby promoting apoptosis in leukemia cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of fostamatinib in leukemia.
Table 1: Preclinical Efficacy of Fostamatinib in FLT3-ITD+ AML (MV4-11 Cell Line)
| Parameter | Concentration | Treatment Duration | Outcome | Reference |
| Cell Proliferation Inhibition | 100 nM | 48 hours | Significant inhibition of cell proliferation | [1][2] |
| Apoptosis Induction | 250 nM | 48 hours | Approximately 50% of cells underwent apoptosis | [1][2] |
Table 2: Clinical Trial Outcomes for Fostamatinib
| Leukemia Type | Study Phase | Objective Response Rate | Reference |
| Small Lymphocytic Lymphoma / Chronic Lymphocytic Leukemia (SLL/CLL) | Phase 1/2 | 55% (6 of 11 patients) |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of fostamatinib in leukemia cells.
Cell Culture and Maintenance
-
Cell Line: MV4-11 (human B-myelomonocytic leukemia cell line, homozygous for FLT3-ITD mutation).
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in suspension at 37°C in a humidified incubator with 5% CO2. Cell density is kept between 1 x 10^5 and 1 x 10^6 viable cells/mL.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed MV4-11 cells in an opaque-walled 96-well microplate at a predetermined density.
-
Drug Treatment: Treat cells with various concentrations of fostamatinib or vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescent signal of treated cells to that of vehicle-treated controls to determine the percentage of cell viability.
Apoptosis Assay (e.g., Caspase 3/7 Activity Assay using Flow Cytometry)
-
Cell Treatment: Treat MV4-11 cells with fostamatinib (e.g., 250 nM) or vehicle control for 48 hours.
-
Staining: Harvest the cells and stain with a fluorogenic substrate for activated caspases 3 and 7.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescent signal is proportional to the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Data Analysis: Quantify the percentage of cells with high fluorescence, indicating apoptosis.
Conclusion
Fostamatinib represents a targeted therapeutic agent with a well-defined mechanism of action in leukemia cells. Its primary activity as a SYK inhibitor effectively disrupts pro-survival signaling pathways, notably the B-cell receptor pathway in CLL and the PI3K/AKT pathway in AML. In FLT3-ITD positive AML, its dual inhibitory effect on both SYK and FLT3 makes it a promising candidate for further investigation. The ability of fostamatinib to inhibit proliferation and induce apoptosis in leukemia cells underscores its potential as a valuable component of the therapeutic arsenal against hematological malignancies. Further research and clinical trials are warranted to fully elucidate its efficacy and identify patient populations most likely to benefit from this targeted therapy.
References
Fosteabine (Fostamatinib): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib, an orally administered spleen tyrosine kinase (Syk) inhibitor, represents a significant advancement in the treatment of chronic immune thrombocytopenia (ITP). This technical guide provides an in-depth overview of the discovery of fostamatinib as a prodrug of the active metabolite R406, its chemical synthesis, mechanism of action, pharmacokinetic profile, and extensive clinical trial data. Detailed experimental protocols for its synthesis and for a representative Syk inhibition assay are provided to support further research and development in this area.
Discovery and Rationale
Fostamatinib was developed to address the poor aqueous solubility of its active metabolite, R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a crucial mediator of signal transduction in various immune cells, and its inhibition is a promising therapeutic strategy for autoimmune diseases like ITP, where antibody-mediated platelet destruction is a key pathological feature. The discovery of fostamatinib as a phosphate prodrug of R406 allows for efficient oral absorption and subsequent conversion to the active form in the body.
Chemical Synthesis
The synthesis of fostamatinib is a multi-step process. A large-scale synthetic route has been reported by Rigel Pharmaceuticals. The following is a representative, detailed experimental protocol for the synthesis of fostamatinib.
Experimental Protocol: Synthesis of Fostamatinib
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
3,4,5-trimethoxyaniline
-
Di-tert-butyl phosphite
-
Paraformaldehyde
-
Chlorotrimethylsilane
-
Sodium hydride
-
Various organic solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
Step 1: Synthesis of N2-(3,4,5-trimethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine
-
To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as DMF, add 3,4,5-trimethoxyaniline and a base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N2-(3,4,5-trimethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine.
Step 2: Synthesis of N4-(2,2-dimethyl-3-oxo-4H-pyrido[3,2-b][1][2]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406)
-
Combine N2-(3,4,5-trimethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine and 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1][2]oxazin-3-one in a suitable solvent like DMF.
-
Add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature until the reaction is complete.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield R406.
Step 3: Synthesis of Fostamatinib
-
To a solution of R406 in an anhydrous solvent such as THF, add a base like sodium hydride at 0°C.
-
In a separate flask, react di-tert-butyl phosphite with paraformaldehyde and chlorotrimethylsilane to generate the phosphonomethoxymethylating agent.
-
Add the freshly prepared phosphonomethoxymethylating agent to the solution of the R406 anion.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Dry, concentrate, and purify the crude product to obtain the di-tert-butyl protected fostamatinib.
-
Deprotect the di-tert-butyl groups using a strong acid like trifluoroacetic acid in a solvent such as DCM.
-
After deprotection, carefully neutralize the reaction mixture and purify the final product, fostamatinib.
Mechanism of Action
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, by alkaline phosphatases in the intestine.[3] R406 is a potent inhibitor of spleen tyrosine kinase (Syk).[3]
Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells and macrophages.[4] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages in the spleen. This process is mediated by the Fc gamma receptor (FcγR) on macrophages. The binding of antibody-coated platelets to FcγR triggers a signaling cascade that is dependent on Syk.
The inhibition of Syk by R406 blocks this signaling cascade, thereby preventing the phagocytosis of antibody-coated platelets by macrophages.[4] This leads to an increase in platelet count in patients with ITP.
Syk Signaling Pathway in Macrophage-Mediated Platelet Destruction.
Quantitative Data
In Vitro Potency of R406
| Parameter | Value | Reference |
| Syk IC50 | 41 nM | [3] |
| Syk Ki | 30 nM | [3] |
Pharmacokinetics of R406 (Active Metabolite)
| Parameter | Value | Condition | Reference |
| Tmax | 1.5 hours | Single oral dose of fostamatinib | [5] |
| Half-life (t1/2) | ~15 hours | Single oral dose of fostamatinib | [6] |
| Bioavailability | 55% | Following oral administration of fostamatinib | [5] |
| Protein Binding | High | - | [7] |
| Metabolism | CYP3A4 and UGT1A9 | - | [6] |
| Excretion | Feces | - | [6] |
Phase 3 Clinical Trial Efficacy in Chronic ITP (FIT-1 and FIT-2 Pooled Data)
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | p-value | Reference |
| Stable Response | 18% | 2% | 0.0003 | [1] |
| Overall Response | 43% | 14% | 0.0006 | [1] |
Stable Response: Platelet count ≥50,000/μL on at least 4 of the last 6 scheduled visits between weeks 14 and 24. Overall Response: At least one platelet count ≥50,000/μL within the first 12 weeks of treatment.
Phase 3 Clinical Trial Safety in Chronic ITP (Most Common Adverse Events)
| Adverse Event | Fostamatinib (n=101) | Placebo (n=49) | Reference |
| Diarrhea | 31% | 15% | [1] |
| Hypertension | 28% | 13% | [1] |
| Nausea | 19% | 8% | [1] |
| Dizziness | 11% | 8% | [1] |
| ALT increase | 11% | 0% | [1] |
Experimental Protocols
Syk Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Syk kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Syk substrate (e.g., a biotinylated peptide)
-
Test compound (e.g., R406) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw the recombinant Syk enzyme on ice and dilute it to the desired working concentration in cold kinase buffer.
-
Prepare a 2X Substrate/ATP mix in kinase buffer. The final concentrations in the reaction should be at the Km value for ATP and an optimal concentration for the substrate.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Syk enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Stopping the Reaction and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for a Syk Kinase Inhibition Assay.
Conclusion
Fostamatinib is a first-in-class Syk inhibitor that offers a novel therapeutic approach for chronic ITP by targeting the underlying mechanism of platelet destruction. Its development as a prodrug successfully overcame the formulation challenges of its active metabolite, R406. The robust clinical trial data demonstrating its efficacy and manageable safety profile have established fostamatinib as a valuable treatment option for patients with ITP who have had an insufficient response to other therapies. This technical guide provides a comprehensive resource for scientists and researchers working on the development of kinase inhibitors and novel therapies for autoimmune diseases.
References
- 1. Fostamatinib: a review of its clinical efficacy and safety in the management of chronic adult immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. promega.com [promega.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Fosteabine: A Pan-PIM Kinase Inhibitor for Overcoming Cytarabine Resistance in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cytarabine (Ara-C) remains a cornerstone of chemotherapy for acute myeloid leukemia (AML), however, the development of resistance is a major clinical challenge leading to treatment failure and relapse. Emerging evidence has identified the overexpression of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases as a significant contributor to cytarabine resistance. Fosteabine (also known as SGI-1776), a potent pan-PIM kinase inhibitor, has demonstrated promise in overcoming this resistance by targeting the key survival pathways aberrantly activated in refractory AML cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on crucial signaling pathways, and presents experimental data and protocols for its evaluation.
Introduction to Cytarabine Resistance and the Role of PIM Kinases
Cytarabine, a pyrimidine nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis in rapidly dividing cancer cells.[1] Its active metabolite, cytarabine triphosphate (Ara-CTP), competes with the natural substrate dCTP for incorporation into DNA, leading to chain termination and apoptosis.[1] However, AML cells can develop resistance to cytarabine through various mechanisms, including reduced drug uptake, decreased activation by deoxycytidine kinase (dCK), increased inactivation by cytidine deaminase, and alterations in downstream apoptotic pathways.
The PIM family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[2] Overexpression of PIM1 and PIM3 has been specifically linked to cytarabine resistance in AML cell lines.[3] PIM kinases are constitutively active and their expression is regulated by various cytokines and growth factors, often through the JAK/STAT signaling pathway.[4] Their downstream targets include several key proteins involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad, the transcription factor c-Myc, and the anti-apoptotic protein Mcl-1.[5][6]
This compound (SGI-1776): A Pan-PIM Kinase Inhibitor
This compound is an imidazo[1,2-b]pyridazine derivative that acts as an ATP-competitive inhibitor of all three PIM kinase isoforms.[5][7] By blocking the kinase activity of PIM proteins, this compound effectively modulates the phosphorylation of their downstream substrates, thereby disrupting the pro-survival signaling network that contributes to cytarabine resistance.
Mechanism of Action: How this compound Overcomes Cytarabine Resistance
This compound reverses cytarabine resistance primarily by inducing apoptosis and inhibiting proliferation in resistant AML cells. This is achieved through the modulation of several key signaling pathways downstream of PIM kinases.
Inhibition of the PIM/STAT3/c-Myc Axis
PIM kinases are known to phosphorylate and activate STAT3, a transcription factor that plays a crucial role in leukemogenesis and drug resistance.[8][9] Activated STAT3 promotes the transcription of genes involved in cell survival and proliferation, including the proto-oncogene c-Myc.[8][9] c-Myc, in turn, drives cell cycle progression and regulates the expression of other genes involved in cell growth. This compound, by inhibiting PIM kinases, leads to a reduction in STAT3 phosphorylation and a subsequent decrease in c-Myc expression.[5] This disruption of the PIM/STAT3/c-Myc axis is a critical component of its mechanism for overcoming cytarabine resistance.
Figure 1: this compound inhibits the PIM/STAT3/c-Myc signaling pathway.
Induction of Apoptosis through Modulation of Bcl-2 Family Proteins
PIM kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad.[3] Phosphorylated Bad is sequestered in the cytoplasm and is unable to antagonize the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This compound treatment leads to a decrease in Bad phosphorylation, allowing it to promote apoptosis.[1]
Furthermore, PIM kinase inhibition has been shown to decrease the levels of Mcl-1, a key anti-apoptotic protein that is frequently overexpressed in AML and contributes to chemotherapy resistance.[5] The reduction in Mcl-1, combined with the activation of Bad, shifts the cellular balance towards apoptosis, thereby re-sensitizing resistant cells to cytarabine.
Figure 2: this compound promotes apoptosis by modulating Bcl-2 family proteins.
Quantitative Data on this compound's Efficacy
The synergistic effect of this compound and cytarabine has been demonstrated in various AML cell lines. While specific IC50 values for the combination in resistant versus sensitive cell lines are not consistently reported across studies, the available data clearly indicates a significant enhancement of cytarabine's cytotoxic effects in the presence of this compound.
Table 1: In Vitro Activity of this compound (SGI-1776) as a Single Agent
| Kinase | IC50 (nM) |
| PIM1 | 7 |
| PIM2 | 363 |
| PIM3 | 69 |
Data compiled from various in vitro kinase assays.[5]
Table 2: Effect of this compound (SGI-1776) on Cell Viability and Apoptosis in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Effect |
| MV-4-11 | 0.1 - 10 | Dose-dependent decrease in cell viability |
| MOLM-13 | 0.1 - 10 | Dose-dependent decrease in cell viability |
| OCI-AML-3 | 1 - 10 | Inhibition of RNA synthesis |
| HL-60 (Ara-C resistant) | Not specified | Partial restoration of sensitivity to cytarabine |
This table summarizes qualitative and semi-quantitative data from multiple studies. Specific percentage of viability reduction or apoptosis induction varies between experiments.[10][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cytarabine, alone and in combination, on AML cell lines.
Figure 3: Workflow for determining cell viability using the MTT assay.
Materials:
-
AML cell lines (e.g., HL-60, HL-60/Ara-C resistant, MV-4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound (SGI-1776)
-
Cytarabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and cytarabine.
-
Treat the cells with varying concentrations of this compound, cytarabine, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software. The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
AML cell lines
-
This compound and Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with this compound, cytarabine, or the combination for 24 to 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
AML cells treated as described above
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PIM1, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-p-Bad, anti-Bad, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin.
In Vivo Xenograft Models
To evaluate the efficacy of this compound in combination with cytarabine in a more physiologically relevant setting, animal xenograft models are employed.
Figure 4: General workflow for an AML xenograft study.
A typical study design involves injecting immunodeficient mice (e.g., NOD/SCID) with human AML cells (such as MV-4-11).[12] Once tumors are established, the mice are treated with this compound (administered orally), cytarabine (administered intraperitoneally), or a combination of both.[12] Tumor volume and overall survival are monitored to assess treatment efficacy.
Conclusion
This compound presents a promising therapeutic strategy to overcome cytarabine resistance in AML. By targeting the PIM kinase family, it effectively disrupts the pro-survival signaling pathways that are hyperactivated in resistant leukemia cells. The synergistic activity of this compound with cytarabine highlights the potential of this combination therapy for patients with relapsed or refractory AML. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and optimal use of this compound in the treatment of AML.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Combination Regimens vs. Fludarabine, Cytarabine, and Idarubicin in the Treatment of Intermediate- or Low-Risk Nucleophosmin-1-Mutated Acute Myeloid Leukemia: A Retrospective Analysis from 7 Italian Centers [mdpi.com]
- 5. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Fosteabine (Fostamatinib): An In-depth Technical Guide to Early Research on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosteabine (Fostamatinib disodium hexahydrate, R788) is an orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk). It is a prodrug that is rapidly converted in the gut to its active metabolite, R406. Syk is a crucial mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), making it a key target in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the early preclinical and clinical research that elucidated the therapeutic potential of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and initial efficacy and safety in rheumatoid arthritis (RA) and immune thrombocytopenia (ITP).
Mechanism of Action
This compound's therapeutic effects are mediated by its active metabolite, R406, which is a potent and competitive inhibitor of the ATP binding site of Syk.[1] Inhibition of Syk by R406 disrupts the signaling cascade initiated by the activation of immunoreceptors on various immune cells, including B cells, mast cells, macrophages, and neutrophils.[2] This interference with intracellular signaling leads to a reduction in the release of pro-inflammatory mediators such as TNFα, IL-1, IL-6, and IL-18, thereby mitigating inflammation and joint damage in models of rheumatoid arthritis.[2]
Signaling Pathway of this compound (R406) in an Fc Receptor-Expressing Cell
Caption: this compound's active metabolite, R406, inhibits Syk, blocking downstream signaling from Fc receptors.
Preclinical Research
Early preclinical studies were instrumental in characterizing the pharmacological profile of R406 and establishing the therapeutic rationale for this compound in inflammatory diseases.
In Vitro Kinase Selectivity
R406 was profiled against a large panel of kinases to determine its selectivity. While it is a potent inhibitor of Syk, it also demonstrates activity against other kinases at higher concentrations.
Table 1: In Vitro Kinase Inhibition Profile of R406
| Kinase Target | IC50 (nM) | Reference |
| Syk | 41 | [1] |
| FLT3 | 3 | [3] |
| Lck | 37 | [1] |
| Lyn | 63 | [1] |
| KDR (VEGFR2) | >1000 | [4] |
| DAPK1 | 3490 | [3] |
Experimental Protocol: In Vitro Kinase Assay
A representative protocol for determining the in vitro kinase activity of R406 is as follows:
-
Enzyme and Substrate Preparation : Purified human recombinant kinases and their respective peptide or protein substrates are prepared in an appropriate assay buffer.
-
Compound Dilution : R406 is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and γ-³³P-ATP are incubated with varying concentrations of R406 in the assay buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 40 minutes).[5]
-
Reaction Termination : The reaction is stopped by the addition of phosphoric acid.
-
Quantification : The reaction mixture is spotted onto filter paper, which is then washed to remove unincorporated γ-³³P-ATP. The radioactivity on the filter paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[6]
-
IC50 Determination : The concentration of R406 that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.
In Vivo Models of Rheumatoid Arthritis
This compound has demonstrated significant efficacy in animal models of rheumatoid arthritis, reducing inflammation and bone erosion.
Table 2: Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Paw Swelling Reduction (%) | Reduction in Bone Erosions | Reduction in Synovial Inflammation | Reference |
| This compound (R788) | Significant | Significant | Significant | [7] |
| Vehicle Control | - | - | - | [7] |
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model in Rats
Caption: Workflow for evaluating this compound's efficacy in a rat model of collagen-induced arthritis.
Early Clinical Research
Phase 1 and 2 clinical trials were conducted to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in healthy volunteers and patients with rheumatoid arthritis and immune thrombocytopenia.
Phase 1 Pharmacokinetics
Phase 1 studies in healthy subjects established the pharmacokinetic profile of this compound and its active metabolite, R406.
Table 3: Pharmacokinetic Parameters of R406 in Healthy Subjects (Single Dose)
| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Terminal Half-life (hr) | Reference |
| 80 - 400 mg (suspension) | Dose-dependent increase | Rapid | Dose-dependent increase | 12 - 21 | [8] |
| 150 mg (tablet) | ~762 (in RA patients) | - | - | - | [3] |
Experimental Protocol: Phase 1 Single Ascending Dose Study
A typical Phase 1 single ascending dose study protocol for this compound would involve:
-
Subject Recruitment : Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Dose Escalation : Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound that is higher than the previous cohort.
-
Pharmacokinetic Sampling : Blood samples are collected at predefined time points before and after drug administration to measure the plasma concentrations of this compound and R406.
-
Safety Monitoring : Subjects are monitored for adverse events, and vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed.
-
Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for R406 at each dose level. Safety and tolerability are assessed.
Phase 2 Clinical Efficacy in Rheumatoid Arthritis
Phase 2 studies evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.
Table 4: Efficacy of this compound in a Phase 2b Study (TASKi2) in RA Patients (6 months)
| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Reference |
| This compound 100 mg BID | 67 | - | - | [9] |
| This compound 150 mg QD | 57 | - | - | [9] |
| Placebo | 35 | - | - | [9] |
Phase 3 Clinical Efficacy in Immune Thrombocytopenia
Phase 3 trials (FIT1 and FIT2) investigated the efficacy and safety of this compound in patients with persistent or chronic ITP.[4]
Table 5: Efficacy of this compound in Phase 3 ITP Studies (Pooled Data)
| Outcome | This compound (n=101) | Placebo (n=49) | p-value | Reference |
| Stable Response Rate (%)* | 18 | 2 | 0.0003 | [4] |
| Overall Response Rate (%)** | 43 | 14 | 0.0006 | [4] |
*Stable response was defined as a platelet count of ≥50,000/μL at ≥4 of 6 biweekly visits between weeks 14-24, without rescue therapy.[4] **Overall response was defined as at least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[4]
Clinical Trial Protocol Outline: Phase 3 ITP Studies (FIT1 and FIT2)
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Efficacy and Safety of Multiple Dosages of Fostamatinib in Adult Patients With Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-treatment interleukin-6 levels strongly affect bone erosion progression and repair detected by magnetic resonance imaging in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Targets of Fosteabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib, a prodrug of the active metabolite R406, is a pivotal therapeutic agent in the study of autoimmune and inflammatory diseases. Its mechanism of action revolves around the inhibition of key signaling pathways that drive pathological immune responses. This technical guide provides a comprehensive overview of the biological targets of fostamatinib's active form, R406, with a focus on its primary target, Spleen Tyrosine Kinase (Syk), and its broader kinome profile. The information presented herein is intended to support further research and drug development efforts in this area.
Fostamatinib is rapidly converted to its active metabolite, R406, in vivo. R406 is an ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] By binding to the ATP-binding pocket of Syk's catalytic domain, R406 effectively blocks its kinase activity, thereby attenuating the signaling cascades that lead to immune cell activation, proliferation, and the release of inflammatory mediators.[1]
Quantitative Data on Kinase Inhibition by R406
The following tables summarize the in vitro inhibitory activity of R406 against its primary target, Syk, and a range of other kinases. This data provides a quantitative perspective on the selectivity profile of the compound.
Table 1: Inhibition of Primary Target - Spleen Tyrosine Kinase (Syk)
| Parameter | Value | Reference |
| IC50 | 41 nM | [1] |
| Ki | 30 nM | [1] |
Table 2: Selectivity Profile of R406 Against a Panel of Kinases
This table presents the half-maximal inhibitory concentration (IC50) values of R406 against a selection of kinases, demonstrating its broader kinase inhibition profile.
| Kinase | IC50 (nM) | Kinase Family |
| FLT3 | 3 | Tyrosine Kinase |
| c-Ret | 5 | Tyrosine Kinase |
| Lck | 37 | Tyrosine Kinase |
| Lyn | 63 | Tyrosine Kinase |
| Adenosine A3 Receptor | 18 | G-protein Coupled Receptor |
| TAM Family (TYRO3, AXL, MERTK) | <1000 | Tyrosine Kinase |
Note: The comprehensive kinase profiling of R406 has shown inhibitory activity against a wide array of kinases, particularly at higher concentrations.[3][4] The inhibition of off-target kinases, such as KDR (VEGFR2), has been associated with observed side effects like hypertension.[3]
Signaling Pathways
R406 exerts its therapeutic effects by modulating key signaling pathways in immune cells. The following diagrams illustrate the role of Syk in these pathways and the point of inhibition by R406.
B-Cell Receptor (BCR) Signaling Pathway
References
Fosteabine: A Novel Nucleoside Analog for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fosteabine, also known as cytarabine ocfosfate, is a novel, orally bioavailable nucleoside analog developed as a prodrug of the widely used chemotherapeutic agent cytarabine (ara-C).[1] As a lipophilic derivative of ara-C, this compound is designed to overcome some of the limitations of its parent compound, such as rapid inactivation by deamination and poor oral bioavailability.[2] This resistance to deoxycytidine deaminase allows for sustained plasma concentrations of the active metabolite, ara-C, potentially leading to improved therapeutic efficacy in hematological malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Compound Details
| Property | Value | Reference |
| Chemical Name | 1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate | [3] |
| Synonyms | Cytarabine ocfosfate, Stearyl-ara-CMP, YNK-01 | [2][3] |
| Molecular Formula | C27H50N3O8P | |
| Molecular Weight | 575.68 g/mol | |
| Classification | Nucleoside Antimetabolite/Analog | |
| Administration | Oral | [2][3] |
Mechanism of Action
This compound itself is an inactive prodrug. Following oral administration, it is absorbed and metabolized, likely in the liver, to its active form, cytarabine (ara-C).[1] The primary mechanism of action of this compound is therefore identical to that of cytarabine, which involves the inhibition of DNA synthesis.[1]
The active metabolite of cytarabine is cytarabine triphosphate (ara-CTP). Ara-C is transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[3] Once inside the cell, it is phosphorylated to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (dCK), the rate-limiting step in its activation. Subsequently, ara-CMP is further phosphorylated to ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] The incorporation of ara-CTP into the DNA chain leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[5]
Preclinical Data
In Vitro Studies
This compound, through its active metabolite ara-C, has demonstrated cytotoxic activity against various hematological cancer cell lines. The cytostatic effect of ara-C and its derivatives can be prevented by 2'-deoxycytidine, confirming their action as prodrugs of ara-C.
Table 1: In Vitro Activity of Cytarabine (Active Metabolite of this compound)
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | Data not consistently reported in searched literature | |
| L1210 | Murine Leukemia | Effective in vivo | [4] |
| MaTu | Human Mammary Tumor | Cytostatically active | [1] |
| H184 A1N4 | Human Mammary Epithelial | Cytostatically active |[1] |
In Vivo Studies
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a murine model of lymphatic leukemia (P388), this compound showed significant antitumor activity, with an efficacy equal to or even superior to ara-C.[1] A key advantage observed in these studies was the oral activity of this compound, a significant improvement over the parenteral administration required for ara-C.[1] Furthermore, this compound administration was associated with less pronounced side effects, such as leukopenia and body weight reduction, compared to the parent drug.[1]
Pharmacokinetic studies in dogs have shown that oral administration of cytarabine ocfosfate at a dose of 200 mg/m² resulted in a maximum serum concentration (Cmax) of ara-C between 456.1-724.0 ng/mL and a terminal half-life of 23.3 to 29.4 hours.[5]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Oral cytarabine ocfosfate pharmacokinetics and assessment of leukocyte biomarkers in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive radioimmunoassay for cytarabine and uracil arabinoside in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Fostamatinib: A Technical Guide on its Mechanism of Action and Metabolic Pathway
A Note on Terminology: The initial query referenced "Fosteabine." Based on available scientific literature and drug databases, it is highly likely that the intended subject is Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor. This guide will proceed with the assumption that Fostamatinib is the drug of interest.
Executive Summary
Fostamatinib is a prodrug whose active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk). Its mechanism of action is not related to nucleoside metabolism, and therefore, the concept of "resistance to deoxycytidine deaminase" is not applicable to Fostamatinib. Deoxycytidine deaminase is a key enzyme in the catabolism of nucleoside analog drugs, such as cytarabine and gemcitabine, and its activity can confer resistance to those specific agents. Fostamatinib, however, is not a nucleoside analog and does not interact with this enzyme.
This technical guide will first elucidate the established mechanism of action and metabolism of Fostamatinib. Subsequently, for the benefit of researchers interested in deoxycytidine deaminase, a separate section will detail the role of this enzyme in the metabolism of relevant nucleoside analog chemotherapeutics.
Part 1: Fostamatinib and its Mechanism as a Syk Inhibitor
Fostamatinib is an oral medication approved for the treatment of chronic immune thrombocytopenia (ITP)[1][2]. It is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine by alkaline phosphatase[3][4][5].
Mechanism of Action
The active metabolite R406 is a competitive inhibitor of spleen tyrosine kinase (Syk), a key signaling molecule in the downstream pathway of various immune cell receptors, including the Fc receptors (FcR) and B-cell receptors (BCR)[1][5][6]. In chronic ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver via Fcγ receptors[1]. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing the phagocytosis of platelets and leading to an increase in platelet counts[1][5][6].
Signaling Pathway of Fostamatinib (R406) Action
Caption: Fostamatinib's active metabolite, R406, inhibits Syk, blocking the Fcγ receptor signaling cascade in macrophages and reducing platelet destruction.
Metabolism of Fostamatinib
Fostamatinib is not metabolized by deoxycytidine deaminase. It is a prodrug that undergoes conversion to its active form, R406, by alkaline phosphatases in the gut[4][7][8]. R406 is then primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9)[3][4].
Quantitative Data for Fostamatinib's Active Metabolite (R406)
| Parameter | Value | Description |
| Target | Spleen Tyrosine Kinase (Syk) | The primary enzyme inhibited by R406. |
| Ki | 30 nM | The inhibition constant, indicating high binding affinity to Syk's ATP binding pocket[6]. |
| IC50 | 41 nM | The half-maximal inhibitory concentration for Syk kinase activity[6]. |
| Bioavailability | 55% (as R406) | The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect[1]. |
| Protein Binding | 98.3% | The percentage of R406 bound to plasma proteins[6]. |
| Elimination Half-Life | ~15 hours | The time it takes for the concentration of the drug in the body to be reduced by one-half[1]. |
Experimental Protocols
Syk Kinase Inhibition Assay (Illustrative General Protocol)
To determine the IC50 of R406 for Syk, a common method is a biochemical kinase assay:
-
Reagents and Materials: Recombinant human Syk enzyme, a specific peptide substrate for Syk, ATP (adenosine triphosphate), R406 at various concentrations, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
Procedure:
-
Syk enzyme is incubated with the peptide substrate and ATP in a buffer solution.
-
A range of concentrations of R406 is added to the reaction wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA or radiometric assays.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the R406 concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Part 2: The Role of Deoxycytidine Deaminase in Drug Resistance
Deoxycytidine deaminase (also known as cytidine deaminase or CDA) is an enzyme that plays a crucial role in the pyrimidine salvage pathway[9]. It catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. This enzymatic activity is a major mechanism of resistance to several nucleoside analog chemotherapeutic agents.
Mechanism of Resistance
Certain anticancer drugs, such as cytarabine (Ara-C) and gemcitabine, are analogs of deoxycytidine. For these drugs to be effective, they must be phosphorylated to their active triphosphate forms, which are then incorporated into DNA, leading to cell death. Deoxycytidine deaminase can deaminate these drug molecules, converting them into inactive uracil analogs. High levels of CDA activity in cancer cells can therefore lead to rapid inactivation of the drug, reducing its therapeutic efficacy and conferring resistance[10][11].
Metabolic Pathway of Nucleoside Analogs and CDA Action
Caption: Deoxycytidine deaminase (CDA) inactivates nucleoside analog drugs by deamination, preventing their conversion to the active form that causes cancer cell death.
Drugs Affected by Deoxycytidine Deaminase
| Drug | Class | Role of Deoxycytidine Deaminase |
| Cytarabine (Ara-C) | Nucleoside Analog | Inactivation by deamination is a major mechanism of resistance. |
| Gemcitabine | Nucleoside Analog | Deamination by CDA to its inactive metabolite is a primary route of metabolism and a mechanism of resistance. |
| Azacitidine | Nucleoside Analog | Substrate for CDA; its activity can influence drug efficacy. |
| Decitabine | Nucleoside Analog | Inactivated by CDA, and high CDA levels are associated with resistance. |
Experimental Protocols
CDA Activity Assay (Illustrative General Protocol)
To measure CDA activity in cell lysates, a spectrophotometric assay is commonly used:
-
Reagents and Materials: Cell lysate (source of CDA), cytidine or a cytidine analog as a substrate, and a spectrophotometer.
-
Procedure:
-
Cell lysates are prepared from cancer cell lines or patient samples.
-
The lysate is incubated with a known concentration of the substrate (e.g., cytidine).
-
CDA in the lysate converts cytidine to uridine. This conversion results in a change in the ultraviolet (UV) absorbance spectrum, as cytidine and uridine have different maximal absorbances.
-
The rate of change in absorbance at a specific wavelength (e.g., 282 nm) is monitored over time.
-
-
Data Analysis: The rate of the reaction is proportional to the CDA activity in the lysate. This can be quantified using a standard curve and expressed as units of activity per milligram of protein.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. fostamatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. crct-inserm.fr [crct-inserm.fr]
- 10. Drug resistance to 5-aza-2'-deoxycytidine, 2',2'-difluorodeoxycytidine, and cytosine arabinoside conferred by retroviral-mediated transfer of human cytidine deaminase cDNA into murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of drug-resistant transduced cells with cytosine nucleoside analogs using the human cytidine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Initial Pharmacokinetic Profiling of Fosteabine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosteabine is an investigational small molecule inhibitor of spleen tyrosine kinase (Syk), a key mediator in the signaling pathways of various immune cells. By targeting Syk, this compound holds therapeutic potential for the treatment of autoimmune and inflammatory diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the initial preclinical and clinical pharmacokinetic profiling of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals involved in the ongoing evaluation of this promising therapeutic candidate.
Introduction
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, R406. R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including Fc receptors and B-cell receptors.[1] Inhibition of Syk signaling can modulate immune cell activation, proliferation, and inflammatory responses, making it an attractive target for a range of pathological conditions. This document details the initial pharmacokinetic characterization of this compound and its active metabolite, R406, summarizing key data from preclinical and Phase I clinical studies.
Non-Clinical Pharmacokinetics
Absorption
Following oral administration, this compound is rapidly and extensively converted to its active metabolite, R406, by phosphatases in the intestine.[2] In preclinical rat models, after a single oral dose of [14C]-labeled this compound, the peak plasma concentration (Cmax) of total radioactivity was reached at approximately 2.67 hours, indicating efficient absorption.[3]
Distribution
R406, the active metabolite of this compound, exhibits high plasma protein binding. In vitro studies have shown that the protein binding of R406 is approximately 98.3% in human plasma. The volume of distribution of R406 in humans has been determined to be approximately 100 L.
Metabolism
The primary metabolic pathway for R406 involves oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] The major metabolite identified is an N-dealkylated product. Additionally, R406 can undergo glucuronidation mediated by UGT1A9.[2] Preclinical studies in rats indicated that there were no human-specific metabolites, suggesting that the metabolic profile in rats is comparable to that in humans.[3]
Excretion
The elimination of R406 and its metabolites occurs predominantly through the fecal route. In a mass balance study in rats using radiolabeled this compound, approximately 94.13% of the administered radioactivity was recovered in the feces in male rats and 91.51% in female rats.[3] Urinary excretion was minimal, accounting for less than 2% of the total dose.[3] The terminal half-life (t1/2) of R406 in rats was approximately 12.2 hours.[3]
Clinical Pharmacokinetics
Pharmacokinetic Profile in Healthy Volunteers
Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of R406 following single and multiple oral doses of this compound. After a single oral dose of 150 mg this compound, the Cmax of R406 was achieved within 1 to 2 hours.[2] The pharmacokinetic parameters of R406 were found to be dose-proportional over a dose range of 80 to 250 mg.[2]
Pharmacokinetics in Special Populations
The pharmacokinetics of this compound have been evaluated in patients with renal and hepatic impairment.
-
Renal Impairment: Studies in subjects with varying degrees of renal impairment, including end-stage renal disease (ESRD), showed that renal function did not have a clinically significant effect on the plasma exposure of unbound R406.[4] While the urinary excretion of the R406 N-glucuronide metabolite decreased with increasing severity of renal impairment, this did not translate to a need for dose adjustment.[4]
-
Hepatic Impairment: In subjects with mild, moderate, or severe hepatic impairment, the exposure to R406 was not altered to a clinically relevant extent.[4] The geometric mean percentage of unbound R406 was slightly higher in subjects with severe hepatic impairment.[4]
Data Summary Tables
Table 1: Preclinical Pharmacokinetic Parameters of R406 in Rats Following a Single Oral Dose of this compound (20 mg/kg)
| Parameter | Value |
| Tmax (h) | 2.67[3] |
| Cmax (ng eq./mL) | 2,197[3] |
| AUC0-∞ (ng eq./(mL·h)) | 25,036[3] |
| t1/2 (h) | 12.2[3] |
Table 2: Human Pharmacokinetic Parameters of R406 Following a Single Oral Dose of this compound
| Parameter | Value |
| Tmax (h) | 1 - 2[2] |
| Protein Binding (%) | 98.3 |
| Volume of Distribution (L) | 100 |
| Primary Metabolizing Enzymes | CYP3A4, UGT1A9[2] |
| Primary Route of Excretion | Feces[3] |
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
-
Test System: Male Sprague-Dawley (SD) rats.
-
Dosing: A single oral gavage of 20 mg/kg [14C]-labeled this compound (100 µCi/kg).
-
Sample Collection: Blood samples were collected at various time points post-dose. Plasma was separated for analysis.
-
Analysis: Drug concentrations were determined using a validated bioanalytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Mass Balance: Urine and feces were collected for 168 hours post-dose to determine the routes and extent of excretion.[3]
Phase I Clinical Study in Healthy Volunteers
-
Study Design: A single-center, open-label study.
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of 150 mg this compound.
-
Sample Collection: Serial blood samples were collected pre-dose and at specified time points post-dose.
-
Analysis: Plasma concentrations of R406 were measured using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using standard non-compartmental methods.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Pharmacokinetic study workflow.
Conclusion
The initial pharmacokinetic profiling of this compound demonstrates that it is a prodrug that is efficiently absorbed and rapidly converted to its active metabolite, R406. R406 exhibits predictable pharmacokinetics, with metabolism primarily mediated by CYP3A4 and UGT1A9, and elimination predominantly through the feces. Importantly, the pharmacokinetic profile of R406 is not significantly altered by renal or hepatic impairment, suggesting that dose adjustments may not be necessary in these patient populations. These favorable pharmacokinetic properties support the continued clinical development of this compound for its intended therapeutic indications. Further studies will be necessary to fully elucidate the drug-drug interaction potential and to establish the pharmacokinetic-pharmacodynamic relationship in target patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Properties of Fostamatinib in Patients With Renal or Hepatic Impairment: Results From 2 Phase I Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anti-Cancer Spectrum of Fosteabine: A Technical Guide
Disclaimer: Initial searches for "Fosteabine" did not yield information on a specific anti-cancer agent. The data presented here pertains to Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor, which is believed to be the intended subject of this guide due to the phonetic similarity. Fostamatinib is primarily approved for the treatment of chronic immune thrombocytopenia, but its mechanism of action suggests potential for anti-cancer applications, which are currently being explored.[1][2][3]
Introduction
Fostamatinib is an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk).[2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell types, including B-cells and other hematopoietic cells.[1][4] By inhibiting Syk, Fostamatinib can modulate immune responses and has demonstrated therapeutic effects in antibody-mediated autoimmune diseases.[4] Its active metabolite, R406, is responsible for its biological activity.[1] The rationale for exploring Fostamatinib in oncology stems from the involvement of Syk signaling in the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin. This guide provides an in-depth overview of the preclinical evaluation of Fostamatinib's anti-cancer properties.
Mechanism of Action: Syk Inhibition
Syk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is activated and initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, differentiation, and survival. In certain hematological malignancies, aberrant BCR signaling is a known driver of cancer progression. Fostamatinib, through its active metabolite R406, competitively binds to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity.[1] This blockade of Syk-mediated signaling can lead to the induction of apoptosis and inhibition of proliferation in cancer cells that are dependent on this pathway.
Preclinical In Vitro Evaluation
The initial assessment of an anti-cancer agent's efficacy is conducted through a series of in vitro assays on various cancer cell lines.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table presents illustrative IC50 values of Fostamatinib's active metabolite, R406, against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |
| Raji | Burkitt's Lymphoma | 0.5 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | 1.2 |
| K562 | Chronic Myeloid Leukemia | 8.5 |
| MCF-7 | Breast Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
| HCT116 | Colon Cancer | > 20 |
Note: The data in this table is for illustrative purposes to demonstrate typical data presentation and does not represent actual experimental results for Fostamatinib across all listed cell lines.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of Fostamatinib (or its active metabolite R406) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Treatment: Treat cells with Fostamatinib at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9]
-
Cell Treatment: Treat cells with Fostamatinib for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualization: In Vitro Experimental Workflow
Preclinical In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in animal models to assess a drug's efficacy and safety in a more complex biological system.
Data Presentation: Tumor Growth Inhibition
The following table provides an illustrative summary of tumor growth inhibition in a mouse xenograft model.
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 [Illustrative] | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| Fostamatinib | 50 | 750 ± 150 | 50 |
| Fostamatinib | 100 | 300 ± 100 | 80 |
Note: This data is hypothetical and serves to illustrate the presentation of in vivo efficacy results.
Experimental Protocol: Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.[10][11]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Fostamatinib (e.g., via oral gavage) and a vehicle control daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Visualization: In Vivo Experimental Workflow
Clinical Investigations in Oncology
While Fostamatinib is approved for immune thrombocytopenia, it has been and continues to be investigated in various cancer types, particularly hematological malignancies. Clinical trials have explored its use in patients with B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), as well as other hematologic cancers. The outcomes of these trials are crucial for determining the clinical anti-cancer spectrum of Fostamatinib.
Conclusion
Fostamatinib, a potent inhibitor of spleen tyrosine kinase, holds theoretical promise as an anti-cancer agent, particularly in malignancies driven by aberrant B-cell receptor signaling. Preclinical in vitro and in vivo studies are essential to define its spectrum of activity, elucidate its mechanisms of action, and identify patient populations most likely to benefit. The experimental framework outlined in this guide provides a comprehensive approach to evaluating the anti-cancer potential of Fostamatinib and other targeted therapies. Further clinical investigation is necessary to establish its role in the oncology treatment landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fostamatinib for the treatment of immune thrombocytopenia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fostamatinib Disodium - NCI [cancer.gov]
- 4. Fostamatinib is an effective second‐line therapy in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-techne.com [bio-techne.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Methodological & Application
Application Notes and Protocols for Fosteabine Treatment in In Vitro Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fosteabine is an investigational antineoplastic agent belonging to the class of pyrimidine antagonists.[1] Like other antimetabolites, it is designed to interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in various cancer cell line models. The following sections include quantitative data on its cytotoxic activity, step-by-step experimental procedures, and visual representations of key pathways and workflows.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of human cancer cell lines and a non-cancerous cell line to assess its potency and selectivity. Cells were treated with a range of this compound concentrations for 72 hours, and cell viability was measured using a standard MTT assay.
Table 1: IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 18.5 ± 2.9 |
| HCT116 | Colorectal Carcinoma | 12.1 ± 1.8 |
| PC-3 | Prostate Adenocarcinoma | 35.4 ± 4.2 |
| HeLa | Cervical Cancer | 22.7 ± 3.1 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining and propagating cancer cell lines used in this compound efficacy studies.
-
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture all cell lines in their recommended basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.[2]
-
Western Blotting for Protein Expression Analysis
This protocol is used to investigate the effect of this compound on key proteins in a hypothesized signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]
-
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines the mode of cell death induced by this compound.
-
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Hypothesized mechanism of action for this compound as a DNA synthesis inhibitor.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Fosteabine (Fostamatinib) Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosteabine, known in its clinical form as Fostamatinib, is a potent inhibitor of spleen tyrosine kinase (Syk).[1][2] As a prodrug, Fostamatinib is converted to its active metabolite, R406, which competitively binds to the ATP pocket of the Syk enzyme, thereby inhibiting its kinase activity.[3][4] While initially approved for the treatment of chronic immune thrombocytopenia (ITP), emerging research has highlighted its potential as an anti-cancer agent due to the role of Syk in various oncogenic signaling pathways.[1][2][5] Fostamatinib has demonstrated preclinical activity against a range of cancer cell lines, including those from lung, head and neck, breast, renal, and hematological malignancies.[6][7][8]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines, focusing on key indicators of anti-tumor activity: cell viability, apoptosis, cell cycle progression, and target pathway modulation.
Core Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Application Note 1: Cell Viability & Proliferation Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: Cell viability assays measure the overall health of a cell population.[9] Assays like the MTT or MTS assay measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt into a colored formazan product.[10][11] Luminescence-based ATP assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[10]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., H1299, SCC4, MB231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |
| MV4-11 | Acute Myeloid Leukemia | 1.5 |
| H1299 | Non-Small Cell Lung Cancer | 7.2 |
| SCC4 | Head and Neck Cancer | 8.5 |
| MB231 | Breast Cancer | 6.8 |
Note: The data presented are hypothetical and for illustrative purposes.
Application Note 2: Apoptosis Induction Assay
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[12][13] A common method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Data Presentation: Apoptosis in MV4-11 Cells
| This compound (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |
| 1.0 | 60.1 | 25.4 | 14.5 |
| 2.5 | 35.8 | 40.2 | 24.0 |
| 5.0 | 15.3 | 55.6 | 29.1 |
Note: The data presented are hypothetical and for illustrative purposes.
Application Note 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Anti-cancer drugs often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation. This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry.[15] The DNA content corresponds to the cell cycle phase: G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate amount.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[15] Fix overnight or for at least 2 hours at -20°C.
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the distribution of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution in H1299 Cells
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.4 | 28.1 | 16.5 |
| 5.0 | 68.2 | 15.3 | 16.5 |
| 10.0 | 75.1 | 9.8 | 15.1 |
Note: The data presented are hypothetical and for illustrative purposes, suggesting a G1 arrest.
Application Note 4: Syk Signaling Pathway Analysis
Objective: To confirm that this compound inhibits its target, Syk, and downstream signaling pathways within cancer cells.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[16][17] By using antibodies specific to the phosphorylated (active) and total forms of proteins, one can assess the activation state of a signaling pathway. For this compound, this involves measuring the phosphorylation of Syk at Tyr525/526 and key downstream effectors like AKT.[18]
This compound Mechanism of Action
The diagram below outlines the simplified signaling pathway inhibited by this compound's active metabolite, R406.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multi-histology trial of fostamatinib in patients with advanced colorectal, non-small cell lung, head and neck, thyroid, and renal cell carcinomas, and pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of Fosteabine (as Fostamatinib) Dosage for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the appropriate dosage of fosteabine (hereafter referred to as fostamatinib, the correct compound name) for preclinical animal studies. Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406, a potent inhibitor of spleen tyrosine kinase (Syk).[1] These protocols and notes cover essential experiments, including Maximum Tolerated Dose (MTD) studies, Pharmacokinetic (PK) and Pharmacodynamic (PD) analyses, and efficacy testing, with a focus on rodent models.
Mechanism of Action
Fostamatinib is a prodrug of the active metabolite R406, which is a spleen tyrosine kinase (Syk) inhibitor.[1] Syk is a critical component of the signal transduction pathway for various immune cell receptors, including the Fc receptor (FcγR) and the B-cell receptor (BCR).[2][3] By inhibiting Syk, R406 modulates the immune response, making it a therapeutic candidate for autoimmune and inflammatory diseases.[4]
Syk Signaling Pathway
The following diagram illustrates the Syk signaling pathway initiated by FcγR engagement and the inhibitory action of R406.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for fostamatinib and its active metabolite R406 in preclinical animal models.
Table 1: Recommended Starting Doses of Fostamatinib in Rodent Models
| Animal Model | Species | Recommended Dose Range (mg/kg) | Administration Route | Frequency | Reference(s) |
| Immune Thrombocytopenia (ITP) | Mouse | 25 - 40 | Oral Gavage | Once or Twice Daily | [1] |
| Systemic Inflammatory Response Syndrome (SIRS) | Mouse | 7.5 - 30 | Oral Gavage | Once Daily | [1][5] |
| Chronic Lymphocytic Leukemia (CLL) | Mouse | 80 (MTD) | Intraperitoneal | Three times daily (divided dose) | [6] |
| General Toxicity | Rat | Up to 100 | Oral Gavage | Once Daily | [1] |
Table 2: Pharmacokinetic Parameters of R406 following a Single Oral Dose of Fostamatinib in Rats [4]
| Fostamatinib Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-16h (ng*h/mL) | t1/2 (hr) |
| 10 | 2600 | 1 | 10618 | 4.2 |
| 20 | 6500 | 1 | 30650 | 4.2 |
Note: Preclinical pharmacokinetic studies in Louvain rats confirmed that fostamatinib is highly bioavailable and rapidly absorbed, with systemic exposure being proportional to the dose. The prodrug was not detected in plasma, indicating complete conversion to R406.[4]
Table 3: Common Toxicities Observed in Preclinical Studies [1]
| Toxicity | Species | Observed Effects |
| Hypertension | Rat, Mouse | Dose-dependent increase in blood pressure.[1][7] |
| Gastrointestinal | Rat, Mouse | Diarrhea, nausea. |
| Hepatotoxicity | Rat, Mouse | Elevations in liver transaminases. |
| Hematological/Immunological (at high doses) | Rat | Reductions in lymphocyte counts, spleen and thymus weight, and bone marrow cellularity (at 100 mg/kg/day). |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of fostamatinib that can be administered to an animal species without causing unacceptable toxicity.
Materials:
-
Fostamatinib disodium salt
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriate animal model (e.g., CD-1 mice, Sprague-Dawley rats)
-
Oral gavage needles
-
Animal balance
-
Standard animal housing and care facilities
Protocol:
-
Dose Selection: Based on literature review, select a starting dose and a range of escalating doses. For fostamatinib, a starting dose of 10 mg/kg in mice could be appropriate, with escalating doses of 30, 75, and 100 mg/kg.[8]
-
Animal Groups: Assign animals to dose groups, including a vehicle control group (n=3-5 per sex per group).
-
Administration: Administer fostamatinib or vehicle via oral gavage once daily for a predetermined period (e.g., 5-14 days).[1]
-
Monitoring: Conduct daily clinical observations, including changes in body weight, food and water consumption, behavior, and physical appearance. Note any signs of toxicity such as diarrhea, lethargy, or ruffled fur.[1]
-
Endpoint: The MTD is defined as the highest dose that does not cause:
-
Greater than 10-15% body weight loss.
-
Significant, irreversible clinical signs of toxicity.
-
Mortality.
-
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities. For higher-tier studies, conduct histopathological analysis of key organs.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of R406 after oral administration of fostamatinib.
Materials:
-
Fostamatinib and vehicle
-
Animal model (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Administer a single oral dose of fostamatinib to a cohort of animals (n=3-5 per time point).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). In rats, R406 reaches peak plasma concentration approximately 1 hour after a single oral dose of fostamatinib.[4]
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of R406 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using non-compartmental analysis software.
Efficacy Study in an Animal Model of Disease
Objective: To evaluate the therapeutic efficacy of fostamatinib in a relevant animal model (e.g., a mouse model of immune thrombocytopenia).
Materials:
-
Fostamatinib and vehicle
-
Disease model animals
-
Relevant reagents for inducing the disease model
-
Equipment for assessing disease-specific endpoints (e.g., platelet counter)
Protocol:
-
Model Induction: Induce the disease in the animals according to an established protocol.
-
Treatment Groups: Randomize animals into treatment groups: vehicle control, fostamatinib at various doses (e.g., 25 mg/kg and 40 mg/kg for an ITP model), and potentially a positive control group.[1]
-
Dosing: Begin treatment at a specified time relative to disease induction and continue for the duration of the study.
-
Endpoint Assessment: Monitor disease progression and assess the primary efficacy endpoint at predefined time points. For an ITP model, this would be platelet counts.
-
Data Analysis: Compare the efficacy endpoint between the treatment groups and the vehicle control group to determine the dose-response relationship.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for preclinical dosage determination and the logical relationship between the key experimental phases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
High-Throughput Screening Assays for Fosteabine Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosteabine, also known as Cytarabine Ocfosfate, is a phosphonate prodrug of the well-established antimetabolite and chemotherapeutic agent, Cytarabine (ara-C).[1] As a nucleoside analog, its primary mechanism of action involves the disruption of DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells. The evaluation of cytotoxicity is a critical component in the preclinical assessment of this compound and similar nucleoside analogs. High-throughput screening (HTS) assays are essential for efficiently profiling the cytotoxic and cytostatic effects of such compounds across various cell lines, determining potency (e.g., IC50 values), and elucidating mechanisms of cell death.
These application notes provide a comprehensive guide to established HTS methods for assessing the in vitro cytotoxicity of this compound. The protocols are designed for a multi-parametric approach, enabling researchers to gather robust data on cell viability, membrane integrity, and apoptosis induction. Given that drug-induced liver injury (DILI) is a significant cause of drug attrition, a specific focus on evaluating hepatotoxicity using relevant in vitro models is also included.[2][3][4]
Putative Mechanism of this compound-Induced Cytotoxicity
This compound, as a prodrug, is anticipated to be metabolized to Cytarabine, which then exerts its cytotoxic effects. The intracellular cascade involves phosphorylation of Cytarabine to its active triphosphate form, ara-CTP. Ara-CTP competes with the natural substrate dCTP for incorporation into DNA by DNA polymerases. The incorporation of ara-CTP into the DNA strand sterically hinders the rotation of the sugar-phosphate backbone, effectively terminating DNA chain elongation. This leads to an S-phase cell cycle arrest and the subsequent induction of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Data Presentation: Summary of Quantitative Cytotoxicity Data
The following tables summarize hypothetical data from HTS assays performed with this compound.
Table 1: IC50 Values of this compound in Various Human Cell Lines after 72-hour exposure.
| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | MTT (Viability) | 0.85 |
| K562 | Chronic Myelogenous Leukemia | MTT (Viability) | 1.20 |
| A549 | Lung Carcinoma | MTT (Viability) | 15.5 |
| MCF-7 | Breast Adenocarcinoma | MTT (Viability) | 22.0 |
| HepG2 | Hepatocellular Carcinoma | MTT (Viability) | > 50 |
| Primary Human Hepatocytes | Normal Liver | MTT (Viability) | > 100 |
Table 2: Dose- and Time-Dependent Cytotoxicity Profile of this compound in HL-60 Cells.
| This compound (µM) | Time (h) | Cell Viability (% of Control) | Membrane Permeability (% Max LDH Release) | Caspase-3/7 Activity (Fold Change) |
| 0.1 | 24 | 95 ± 4.5 | 3 ± 1.2 | 1.2 ± 0.2 |
| 48 | 88 ± 5.1 | 5 ± 1.5 | 1.8 ± 0.3 | |
| 72 | 75 ± 6.2 | 8 ± 2.0 | 2.5 ± 0.4 | |
| 1.0 | 24 | 70 ± 5.8 | 10 ± 2.1 | 3.5 ± 0.5 |
| 48 | 52 ± 4.9 | 18 ± 2.5 | 6.8 ± 0.7 | |
| 72 | 35 ± 4.1 | 25 ± 3.0 | 8.5 ± 0.9 | |
| 10.0 | 24 | 40 ± 4.2 | 22 ± 2.8 | 7.2 ± 0.8 |
| 48 | 15 ± 3.1 | 45 ± 4.0 | 12.1 ± 1.1 | |
| 72 | 5 ± 1.5 | 60 ± 5.5 | 15.3 ± 1.4 |
Experimental Workflow
A tiered approach is recommended for HTS cytotoxicity screening. Primary screening with a robust viability assay identifies active compounds and determines potency. Subsequent secondary and tertiary assays elucidate the mechanism of action.
Caption: Tiered experimental workflow for HTS cytotoxicity assessment.
Experimental Protocols
The following protocols are optimized for a 96-well or 384-well plate format suitable for high-throughput screening.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[5]
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 for suspension cells) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 2: Membrane Integrity Assessment (LDH Release Assay)
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, an indicator of necrosis or late-stage apoptosis.[6][7]
Materials:
-
Cells and compound-treated plates (from a parallel experiment to Protocol 1)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and stop solution)
-
Lysis Buffer (10X, provided in the kit)
-
96-well clear, flat-bottom assay plates
Procedure:
-
Prepare Controls: On the cell plate, designate wells for:
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.
-
Spontaneous LDH Release Control: Add 10 µL of sterile water or PBS.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well assay plate.
-
LDH Reaction: Add 50 µL of the LDH substrate mix to each well of the assay plate. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).
Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6]
Materials:
-
Cells and compound-treated plates (from a parallel experiment to Protocol 1)
-
96-well white-walled, clear-bottom plates (for optimal luminescence reading)
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound in a 96-well white-walled plate as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: At the end of the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the data as fold change in caspase activity relative to the vehicle control after subtracting background luminescence.
Conclusion
The described HTS assays provide a robust framework for characterizing the cytotoxic profile of this compound. By employing a multi-parametric approach that combines viability, necrosis, and apoptosis endpoints, researchers can gain a comprehensive understanding of the compound's cellular effects.[8][9] Integrating hepatotoxicity screening early in the drug discovery process is crucial for identifying potential liabilities and ensuring the development of safer therapeutic agents.[10] These protocols can be adapted for various cell lines and are amenable to automation, making them suitable for large-scale screening campaigns in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell based approaches for evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Western Blot Analysis of Fosteabine-Induced Protein Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosteabine is a novel small molecule inhibitor targeting Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including B-cell receptors, Fc receptors, and integrins.[1][2] Dysregulation of the Syk signaling pathway has been implicated in various diseases, including autoimmune disorders and hematological malignancies. This compound, as a potent Syk inhibitor, is under investigation for its therapeutic potential in these conditions. Understanding the molecular effects of this compound on cellular signaling pathways is crucial for its development and clinical application.
Western blot analysis is a powerful and widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation. This document provides a detailed protocol for utilizing Western blotting to analyze the effects of this compound on key proteins within the Syk signaling cascade. By monitoring the phosphorylation status of Syk itself and its downstream targets, researchers can elucidate the mechanism of action of this compound and assess its efficacy in cellular models.
Key Protein Targets for Analysis
The following table summarizes key proteins in the Syk signaling pathway that are relevant for analysis following this compound treatment.
| Protein Target | Function in Syk Pathway | Expected Change with this compound |
| Phospho-Syk (p-Syk) | Active form of Syk kinase. Autophosphorylation is a key activation step.[1] | Decrease |
| Total Syk | Total amount of Syk protein. | No significant change expected in short-term treatment. |
| Phospho-PLCγ1 (p-PLCγ1) | Downstream effector of Syk, involved in calcium signaling.[1][3][4] | Decrease |
| Total PLCγ1 | Total amount of PLCγ1 protein. | No significant change |
| Phospho-Akt (p-Akt) | Key component of the PI3K/Akt survival pathway, which can be activated by Syk.[5] | Decrease |
| Total Akt | Total amount of Akt protein. | No significant change |
| Phospho-ERK1/2 (p-ERK1/2) | Member of the MAPK pathway, involved in cell proliferation and differentiation, downstream of Syk.[1] | Decrease |
| Total ERK1/2 | Total amount of ERK1/2 protein. | No significant change |
| Cleaved Caspase-3 | A key executioner caspase in apoptosis. Inhibition of survival pathways by this compound may lead to its activation. | Increase |
| β-Actin | Housekeeping protein used as a loading control. | No change |
Quantitative Data Summary
The following table presents hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on a relevant cancer cell line. Data is represented as the relative band intensity normalized to the loading control (β-Actin) and expressed as a fold change relative to the untreated control.
| Treatment | p-Syk | Total Syk | p-PLCγ1 | Total PLCγ1 | p-Akt | Total Akt | p-ERK1/2 | Total ERK1/2 | Cleaved Caspase-3 |
| Vehicle Control (0 µM) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.65 | 1.02 | 0.75 | 0.98 | 0.80 | 1.01 | 0.82 | 1.03 | 1.50 |
| This compound (1 µM) | 0.25 | 0.99 | 0.30 | 1.03 | 0.45 | 0.99 | 0.40 | 0.98 | 3.20 |
| This compound (10 µM) | 0.05 | 1.01 | 0.10 | 0.97 | 0.15 | 1.02 | 0.12 | 1.01 | 5.80 |
Signaling Pathway Diagram
Caption: this compound inhibits Syk autophosphorylation, blocking downstream signaling pathways.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., a relevant lymphoma or leukemia cell line) in complete growth medium at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blot Protocol
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): If probing for multiple proteins of similar molecular weight on the same membrane, the membrane can be stripped of the first set of antibodies and then reprobed with a different primary antibody.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound-treated cells.
References
Application Notes and Protocols: Establishing a Fosteabine-Resistant Cell Line Model
Disclaimer: The following application note provides a generalized protocol for establishing a drug-resistant cell line. Fosteabine is understood to be related to Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor. The active metabolite of Fostamatinib is R406, which is the actual Syk-inhibiting compound. This protocol is based on the mechanism of action of Syk inhibitors and established methodologies for generating drug resistance. Researchers should adapt these protocols based on their specific cell lines and laboratory conditions.
Introduction
Drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. Understanding the molecular mechanisms by which cancer cells evade the cytotoxic effects of therapeutic agents is crucial for developing novel strategies to overcome resistance. This compound (via its active metabolite R406) is an inhibitor of spleen tyrosine kinase (Syk), a key signaling protein involved in various cellular processes, including B-cell receptor (BCR) and Fc receptor (FcR) signaling.[1] The development of in vitro models of this compound resistance is a critical step in identifying resistance mechanisms, discovering biomarkers, and screening for new therapeutic agents that can overcome this resistance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish and characterize a this compound-resistant cancer cell line. The protocols herein detail the stepwise induction of resistance, validation of the resistant phenotype, and methods to investigate the underlying molecular changes.
Materials and Reagents
-
Cell Line: A this compound-sensitive parental cancer cell line (e.g., a B-cell lymphoma line like SUDHL-4 or a myeloid leukemia line like THP-1).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Fostamatinib disodium): Stock solution prepared in DMSO (e.g., 10 mM) and stored at -80°C.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Western Blot Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-Syk, anti-phospho-Syk, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-ABCG2, anti-β-actin), HRP-conjugated secondary antibodies, and ECL substrate.[2][3][4]
-
Immunofluorescence Reagents: Glass coverslips, 4% paraformaldehyde (PFA), 0.25% Triton X-100, blocking serum, fluorescently-labeled secondary antibodies, and DAPI mounting medium.[5][6]
-
Flow Cytometry Reagents: Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI).[7]
-
General Lab Equipment: Cell culture flasks, plates, incubators, centrifuges, spectrophotometer (plate reader), electrophoresis and blotting apparatus, fluorescence microscope, and flow cytometer.
Experimental Workflow and Signaling Pathways
Overall Experimental Workflow
The process begins with the selection of a sensitive parental cell line and determination of its baseline sensitivity to this compound. Resistance is then induced through long-term, escalating dose exposure. The resulting cell population is cloned to ensure homogeneity, and the resistance phenotype is confirmed and characterized using various cellular and molecular assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ptglab.com [ptglab.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: In Vivo Imaging Techniques to Monitor Fosteabine (Fostamatinib) Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib, a prodrug of the active metabolite R406, is a potent inhibitor of spleen tyrosine kinase (Syk). It is approved for the treatment of chronic immune thrombocytopenia (ITP) in adults who have had an insufficient response to a previous treatment. The core mechanism of Fostamatinib in ITP involves the inhibition of Syk-mediated phagocytosis of antibody-coated platelets by macrophages, primarily in the spleen. This application note provides a detailed overview of potential in vivo imaging techniques to monitor the therapeutic response to Fostamatinib in preclinical and clinical research. While direct in vivo imaging of Fostamatinib response is an emerging area, this document outlines detailed protocols adapted from established imaging methodologies for similar therapeutic contexts.
Mechanism of Action of Fostamatinib
In immune thrombocytopenia, autoantibodies opsonize platelets, marking them for destruction. These antibody-coated platelets are recognized by Fc gamma receptors (FcγR) on the surface of macrophages. The engagement of FcγR triggers a signaling cascade that is critically dependent on the activation of spleen tyrosine kinase (Syk). Syk activation leads to downstream signaling events that ultimately result in the cytoskeletal rearrangements necessary for phagocytosis of the opsonized platelets.
Fostamatinib's active metabolite, R406, is a competitive ATP inhibitor of the Syk kinase domain. By blocking Syk, Fostamatinib effectively interrupts this signaling pathway, thereby reducing the destruction of platelets and leading to an increase in platelet counts.
Signaling Pathway of Fostamatinib Action
Caption: Fostamatinib inhibits Syk, blocking platelet phagocytosis.
Proposed In Vivo Imaging Modalities and Protocols
The following sections detail proposed in vivo imaging strategies to monitor the pharmacodynamic effects of Fostamatinib. These protocols are based on established imaging techniques in relevant preclinical models.
Bioluminescence Imaging (BLI) for Platelet Survival
Application: To non-invasively and quantitatively monitor the survival of platelets in a longitudinal manner in a mouse model of ITP treated with Fostamatinib. This method provides a direct readout of the drug's efficacy in preventing platelet clearance.
Experimental Workflow
Caption: Workflow for bioluminescence imaging of platelet survival.
Detailed Experimental Protocol
1. Animal Model:
-
Utilize transgenic mice that express luciferase specifically in platelets (e.g., under the control of the GPIIb promoter).
2. ITP Induction:
-
Induce ITP by intravenous injection of an anti-CD41 antibody (e.g., clone MWReg30) at a dose of 1-2 µg/g body weight. This will lead to rapid clearance of platelets.
3. Fostamatinib Administration:
-
Administer Fostamatinib orally (e.g., by gavage) at a therapeutically relevant dose (e.g., 30-100 mg/kg) or vehicle control. Dosing can be initiated prior to or concurrently with ITP induction.
4. Bioluminescence Imaging:
-
At various time points post-ITP induction (e.g., 2, 6, 24, 48 hours), anesthetize the mice.
-
Administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
After a consistent uptake time (e.g., 10-15 minutes), acquire bioluminescence images using an in vivo imaging system (e.g., IVIS Spectrum).
-
Imaging parameters: exposure time of 1-5 minutes, binning appropriate for signal intensity, open filter.
5. Data Analysis:
-
Define a region of interest (ROI) encompassing the entire mouse.
-
Quantify the total photon flux (photons/second) within the ROI for each mouse at each time point.
-
Compare the rate of signal decay between Fostamatinib-treated and vehicle-treated groups. A slower decay in the treated group indicates prolonged platelet survival.
Data Presentation
| Treatment Group | Time Point (hours) | Mean Total Photon Flux (p/s/cm²/sr) | Standard Deviation |
| Vehicle Control | 2 | 1.5 x 10⁶ | 0.3 x 10⁶ |
| Vehicle Control | 24 | 0.2 x 10⁶ | 0.05 x 10⁶ |
| Fostamatinib | 2 | 1.6 x 10⁶ | 0.4 x 10⁶ |
| Fostamatinib | 24 | 0.9 x 10⁶ | 0.2 x 10⁶ |
Fluorescence Imaging for Platelet Phagocytosis
Application: To directly visualize and quantify the phagocytosis of platelets by macrophages in the spleen and liver using intravital microscopy or whole-body fluorescence imaging. This provides a direct assessment of Fostamatinib's mechanism of action.
Experimental Workflow
Caption: Workflow for fluorescence imaging of platelet phagocytosis.
Detailed Experimental Protocol
1. Platelet Labeling:
-
Isolate platelets from donor mice.
-
Label the platelets with a fluorescent dye such as 5-chloromethylfluorescein diacetate (CMFDA) or a near-infrared dye for deeper tissue penetration.
2. Animal Model and ITP Induction:
-
Use recipient mice with ITP induced as described in the BLI protocol.
3. Fostamatinib Administration:
-
Administer Fostamatinib or vehicle control to the ITP mice.
4. Infusion of Labeled Platelets:
-
Infuse the fluorescently labeled platelets intravenously into the recipient mice.
5. Imaging:
-
Whole-Body Imaging: At various time points, image the anesthetized mice using a fluorescence imaging system to track the biodistribution of the labeled platelets. The primary sites of clearance (spleen and liver) should show high signal in the control group.
-
Intravital Microscopy: For cellular resolution, perform intravital microscopy of the spleen or liver. This allows for the direct visualization of fluorescent platelets being engulfed by macrophages (which can be counter-labeled with a different fluorescent marker, e.g., F4/80-A647).
6. Data Analysis:
-
For whole-body imaging, quantify the fluorescent signal intensity in the spleen and liver ROIs.
-
For intravital microscopy, count the number of fluorescent platelets colocalized with macrophages.
Data Presentation
| Treatment Group | Organ | Mean Fluorescent Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | Spleen | 8.5 x 10⁸ | 1.2 x 10⁸ |
| Vehicle Control | Liver | 5.2 x 10⁸ | 0.9 x 10⁸ |
| Fostamatinib | Spleen | 2.1 x 10⁸ | 0.5 x 10⁸ |
| Fostamatinib | Liver | 1.8 x 10⁸ | 0.4 x 10⁸ |
Positron Emission Tomography (PET) for Syk Occupancy (Proposed)
Application: To directly measure the engagement of Syk by Fostamatinib (R406) in target tissues like the spleen. This would provide a highly specific measure of target engagement and could be used for dose-finding studies. Note: This requires the development of a suitable radiolabeled form of Fostamatinib or a competing Syk-binding radioligand, which is currently not established.
Experimental Workflow
Caption: Proposed workflow for PET imaging of Syk occupancy.
Detailed Experimental Protocol (Theoretical)
1. Radiotracer Synthesis:
-
Synthesize and radiolabel Fostamatinib's active metabolite, R406, with a positron emitter like Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]).
2. Animal Model:
-
Use a relevant animal model, such as a mouse model of ITP or healthy non-human primates.
3. Study Design:
-
Perform a baseline PET scan to determine the initial uptake of the radiotracer in the spleen and other tissues.
-
In a separate cohort, pre-treat animals with varying doses of non-radiolabeled Fostamatinib.
-
After a suitable time for drug distribution, inject the radiolabeled Syk inhibitor and perform a second PET scan.
4. PET/CT Imaging:
-
Acquire dynamic PET data for 60-90 minutes post-injection, along with a CT scan for anatomical co-registration.
5. Data Analysis:
-
Calculate the standardized uptake value (SUV) or the distribution volume (VT) of the radiotracer in the spleen.
-
A dose-dependent decrease in radiotracer uptake in the spleen would indicate target engagement by Fostamatinib.
Data Presentation
| Fostamatinib Dose (mg/kg) | Spleen SUVmax | % Occupancy |
| 0 (Baseline) | 3.5 | 0% |
| 10 | 2.1 | 40% |
| 30 | 1.0 | 71% |
| 100 | 0.5 | 86% |
Magnetic Resonance Imaging (MRI) for Spleen Morphology and Cellularity
Application: To non-invasively assess changes in spleen size, and potentially cellular infiltration and macrophage activity, in response to Fostamatinib treatment.
Detailed Experimental Protocol
1. Animal Model:
-
Use a mouse model of ITP.
2. Fostamatinib Administration:
-
Treat mice with Fostamatinib or vehicle over a period of several days to weeks.
3. MRI Acquisition:
-
Perform MRI scans at baseline and at multiple time points during treatment.
-
T2-weighted imaging: To assess spleen volume and detect edema.
-
Diffusion-weighted imaging (DWI): To measure the apparent diffusion coefficient (ADC), which can reflect changes in cellularity. An increase in ADC may indicate reduced macrophage infiltration or activity.
-
Contrast-enhanced MRI (optional): Using agents like ultra-small superparamagnetic iron oxide (USPIO) particles, which are taken up by macrophages, could provide a more direct measure of macrophage activity. A decrease in USPIO uptake in the spleen after Fostamatinib treatment would suggest reduced phagocytic activity.
4. Data Analysis:
-
Segment the spleen from the MRI images to calculate its volume.
-
Generate ADC maps from the DWI data and measure the mean ADC value within the spleen.
-
For contrast-enhanced MRI, measure the change in signal intensity in the spleen before and after contrast agent administration.
Data Presentation
| Treatment Group | Time Point | Spleen Volume (mm³) | Mean Spleen ADC (x 10⁻³ mm²/s) |
| Vehicle Control | Baseline | 120 | 0.85 |
| Vehicle Control | Day 14 | 150 | 0.75 |
| Fostamatinib | Baseline | 122 | 0.86 |
| Fostamatinib | Day 14 | 110 | 0.95 |
Conclusion
The in vivo imaging techniques outlined in these application notes offer powerful, complementary approaches to monitor the therapeutic response to Fostamatinib. Bioluminescence and fluorescence imaging provide sensitive methods to track platelet survival and phagocytosis in preclinical models, directly assessing the drug's mechanism of action. MRI offers a non-invasive way to monitor structural and cellular changes in the spleen. While PET imaging for Syk occupancy is currently a proposed method, its development would provide an invaluable tool for target engagement and dose optimization studies. The selection of the most appropriate imaging modality will depend on the specific research question, available resources, and the stage of drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound X Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of Fosteabine (referred to herein as "Compound X") for cell viability assays. The principles and protocols outlined are broadly applicable to various cytotoxic or bioactive agents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in a cell viability assay?
A1: For a novel compound with unknown cytotoxicity, it is recommended to start with a broad concentration range, typically spanning several orders of magnitude (e.g., from nanomolar to millimolar) to determine the potency of the compound. A common starting point is a serial dilution, often in 1:3, 1:4, or 1:10 increments.[1] If preliminary data is available, you can center the concentration range around the expected IC50 value (the concentration that inhibits 50% of the biological activity).
Q2: How do I determine the optimal incubation time for Compound X with my cells?
A2: The optimal incubation time depends on the mechanism of action of Compound X and the doubling time of the cell line being used. A typical starting point is 24 to 72 hours.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the incubation period that yields the most consistent and dose-dependent effect.
Q3: What are the key parameters to optimize for a cell viability assay?
A3: Several parameters should be optimized for reliable and reproducible results. These include cell seeding density, drug concentration range, incubation time, and the concentration of the assay reagent (e.g., MTT, resazurin).[2][3] Each of these factors can significantly influence the outcome of the assay.
Q4: My dose-response curve is not sigmoidal. What could be the cause?
A4: An inconsistent or non-sigmoidal dose-response curve can result from several factors, including incorrect drug dilutions, a concentration range that is too narrow or too far from the IC50, or the compound precipitating at higher concentrations.[4] Ensure fresh and accurate serial dilutions are prepared for each experiment. It may be necessary to re-evaluate the concentration range to capture the full dose-response relationship.
Q5: What is the difference between a cytotoxicity assay and a cell viability assay?
A5: While often used interchangeably, they measure different aspects of cellular health. Cell viability assays measure parameters of healthy, metabolically active cells (e.g., ATP production, enzymatic activity).[5][6] Cytotoxicity assays, on the other hand, quantify markers of cell death, such as loss of membrane integrity.[5][7] The choice of assay depends on the specific research question.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with a test compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure the cell suspension is thoroughly mixed before and during plating.[4]- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[4]- Calibrate pipettes regularly and use fresh tips for each replicate.[4] |
| Inconsistent Dose-Response Curve | - Incorrect drug dilutions- Compound precipitation at high concentrations- Assay interference | - Prepare fresh serial dilutions for each experiment.[4]- Visually inspect wells with the highest concentrations for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration.- Some compounds can interfere with the assay chemistry. Run controls with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Low Absorbance or Fluorescence Signal | - Insufficient cell number- Low metabolic activity of cells- Reagent degradation | - Optimize the initial cell seeding density.[2]- Ensure cells are in the logarithmic growth phase during the experiment.[8]- Use freshly prepared assay reagents and protect them from light. |
| High Background Signal | - Contamination (microbial)- Media components interfering with the assay | - Regularly check cell cultures for contamination.- Phenol red in culture media can interfere with some colorimetric assays. Consider using phenol red-free media for the assay incubation period.[3] |
| Unexpected Lack of Cytotoxicity | - Compound inactivity or degradation- Cell line resistance- Insufficient incubation time | - Verify the identity and purity of the compound. Ensure proper storage to prevent degradation.[9]- The chosen cell line may be resistant to the compound's mechanism of action.[9]- Increase the incubation time to allow for the compound to exert its effect. |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound X. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[10]
| Parameter | Typical Range/Value |
| MTT Final Concentration | 0.2 - 0.5 mg/mL[10] |
| Incubation with MTT | 1 - 4 hours[10] |
| Absorbance Wavelength | 570 nm |
Resazurin Cell Viability Assay
The Resazurin assay is a fluorescent method where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
96-well plates (black plates are recommended for fluorescence)
-
Resazurin solution
-
Microplate fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]
| Parameter | Typical Wavelengths |
| Excitation Wavelength | 560 nm |
| Emission Wavelength | 590 nm |
Visualizations
Caption: Hypothetical signaling pathway for Compound X.
Caption: Workflow for optimizing Compound X concentration.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fosteabine Solubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Fosteabine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as cytarabine ocfosfate, is a phosphocholine conjugate of cytarabine. Here are some of its key chemical properties:
| Property | Value |
| Synonyms | Cytarabine ocfosfate, YNK-01 |
| Molecular Formula | C27H50N3O8P |
| Molecular Weight | 575.7 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO. |
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[2][3] The drastic change in solvent polarity causes the compound to come out of solution. Several factors can contribute to this, including the final concentration of this compound, the concentration of DMSO in the final solution, and the temperature of the media.[2]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
To minimize solvent toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[3][4][5] High concentrations of DMSO can be toxic to cells and can also influence experimental outcomes.[4]
Q4: Can temperature affect the solubility of this compound in my culture media?
Yes, temperature can significantly impact solubility. Adding a compound to cold media can decrease its solubility.[2] It is always recommended to use pre-warmed (37°C) cell culture media for dilutions to enhance solubility.[2][3]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Symptoms: The culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2][3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[2] | Always use pre-warmed (37°C) cell culture media for dilutions.[2][3] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in Culture
Symptoms: The solution is initially clear after adding this compound, but a precipitate forms after a period of incubation (e.g., hours or overnight).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Moving plates between the incubator and a microscope can cause temperature changes, leading to precipitation. | Use a heated stage on the microscope to maintain the temperature of the culture plate. Minimize the time the plates are outside the incubator.[3] |
| Media Instability | Changes in pH or degradation of media components over time can affect compound solubility. | Ensure you are using a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH.[3][6] |
| Compound Instability | This compound may not be stable in the aqueous culture medium over long incubation periods. | Check the manufacturer's datasheet for information on the stability of this compound in aqueous solutions. Consider reducing the incubation time if experimentally feasible.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[7][8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media.[2]
-
Controls: Include a DMSO-only control (vehicle control) at the highest concentration used in the dilutions.[2]
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[2]
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Decision tree for addressing this compound precipitation.
References
- 1. Cytarabine ocfosfate free acid | C27H50N3O8P | CID 6918130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Cell Culture Media Supplements | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Strategies to minimize Fosteabine off-target effects in vitro
Welcome to the technical support center for Fosteabine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments by providing strategies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of spleen tyrosine kinase (Syk). Its active metabolite, R406, binds reversibly to the ATP binding pocket of Syk, thereby inhibiting its kinase activity.[1] Syk is a crucial component of the signaling cascade for various cellular receptors, including Fc receptors and B-cell receptors (BCRs).[1]
Q2: What are the known off-target effects of this compound?
At higher concentrations, the active metabolite of this compound, R406, has been observed to inhibit a wide range of other kinases.[1] This can lead to unintended consequences in experimental models. Additionally, off-target effects are suspected to be responsible for side effects such as hypertension observed in clinical applications.[1]
Q3: Why does this compound exhibit off-target activity?
The off-target activity of many kinase inhibitors, including this compound, often arises from the conserved nature of the ATP-binding pocket across the human kinome.[2][3] Because this compound targets this ATP-binding site on Syk, it can also bind to the ATP pockets of other structurally similar kinases, leading to their unintended inhibition.
Q4: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended target (Syk). If this rescues the cellular phenotype, it confirms that the on-target activity is critical.[4]
-
Use of Structurally Different Inhibitors: Test other Syk inhibitors with different chemical scaffolds. If the phenotype persists, it is more likely to be an on-target effect.[4]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Syk. If the phenotype of the genetic knockdown is similar to the effect of this compound, it suggests the effect is on-target.[2]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test inhibitors with different chemical scaffolds that also target Syk.[4] | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity is still present with different inhibitors, it may be an on-target effect. |
| Inappropriate dosage | 1. Conduct a dose-response curve to find the lowest effective concentration.[4] 2. Minimize incubation time with the compound. | 1. Reduced cytotoxicity while maintaining the desired on-target effect.[4] 2. Less time for off-target effects to manifest. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[4] | 1. Prevention of compound precipitation, which can lead to non-specific effects.[4] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to check for the activation of known compensatory pathways.[4] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4] | 1. A better understanding of the cellular response to this compound. 2. More consistent and interpretable results.[4] |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | 1. Ensuring that the active concentration of the inhibitor is maintained throughout the experiment. |
| Cell line variability | 1. Ensure consistent cell passage number and health. 2. Periodically test for mycoplasma contamination. | 1. More reproducible experimental outcomes. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine this compound IC50
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound against Syk kinase.
Materials:
-
Purified, recombinant Syk kinase
-
Specific peptide substrate for Syk
-
This compound
-
ATP (radiolabeled or modified for detection)
-
Assay Buffer (containing appropriate salts and cofactors like Mg²⁺ or Mn²⁺)[5]
-
96- or 384-well plates[5]
-
Plate reader (specific to the detection method)
Procedure:
-
Prepare Reagents: Dilute the Syk kinase, substrate, and ATP to their desired 2X final concentrations in the assay buffer.[5]
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. Include a DMSO-only control.
-
Set up Kinase Reaction: In a multi-well plate, add the 2X kinase solution to each well.[5]
-
Inhibitor Pre-incubation: Add the diluted this compound or DMSO control to the wells containing the kinase and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add the 2X substrate/ATP mixture to each well to start the reaction.[5] The final volume should be uniform across all wells.
-
Incubation: Cover the plate and incubate at a constant temperature (e.g., 30°C or room temperature) for an optimized reaction time (typically 60-90 minutes).[5]
-
Stop Reaction and Detect: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., radiometric, fluorescence-based, or luminescence-based).[5]
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinome Profiling to Assess this compound Selectivity
This protocol outlines a general approach for assessing the selectivity of this compound across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases.[4]
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an enzymatic activity assay.[4]
-
Binding Assay: this compound competes with a labeled ligand for binding to each kinase in the panel.[4]
-
Activity Assay: The inhibitory effect of this compound on the enzymatic activity of each kinase is measured.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase at the tested concentration. This data can be used to generate a selectivity profile and identify potential off-target kinases.
Visualizations
Caption: this compound's mechanism of action in inhibiting Syk-mediated signaling.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Improving the stability of Fosteabine in experimental solutions
Disclaimer: Fosteabine is a hypothetical compound. The following information is provided for illustrative purposes and is based on general principles of pharmaceutical science.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to minimize degradation during your experiments.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: Based on our internal studies, this compound exhibits maximal stability in a slightly acidic to neutral pH range of 6.0-7.0. Significant degradation is observed under strongly acidic or alkaline conditions.
Q3: How should this compound stock solutions be stored?
A3: For short-term storage (up to 72 hours), this compound stock solutions should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: this compound may be incompatible with strong oxidizing agents and certain metal ions. It is advisable to avoid the use of buffers or reagents containing these components. If their use is unavoidable, the addition of a suitable chelating agent may be necessary.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in your assay.
-
Appearance of unknown peaks in chromatography analysis (e.g., HPLC, LC-MS).
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of your experimental solution to the optimal range of 6.0-7.0 using a suitable buffer system (e.g., phosphate buffer). |
| Oxidation | Add an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. Prepare solutions fresh and degas them to remove dissolved oxygen. |
| Photodegradation | Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Temperature Instability | Maintain solutions at the recommended temperature (2-8°C for short-term, frozen for long-term). Avoid prolonged exposure to room temperature. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Poor reproducibility of dose-response curves.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Solution Preparation | Follow a standardized protocol for solution preparation, ensuring all parameters (pH, temperature, component concentrations) are consistent. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Interaction with Container | Use low-binding polypropylene or glass containers for storing and handling this compound solutions to minimize adsorption to the container surface. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions based on hypothetical stability studies.
Table 1: Effect of pH on this compound Stability at 25°C for 24 hours
| pH | % this compound Remaining |
| 4.0 | 75% |
| 5.0 | 88% |
| 6.0 | 98% |
| 7.0 | 97% |
| 8.0 | 82% |
| 9.0 | 65% |
Table 2: Effect of Temperature on this compound Stability at pH 6.5 for 48 hours
| Temperature | % this compound Remaining |
| 4°C | 99% |
| 25°C (Room Temp) | 91% |
| 37°C | 78% |
Table 3: Effect of Stabilizing Agents on this compound Stability at 37°C and pH 6.5 for 24 hours
| Condition | Stabilizer | % this compound Remaining |
| Control | None | 85% |
| Antioxidant | 0.1% Ascorbic Acid | 96% |
| Chelating Agent | 1 mM EDTA | 94% |
| Combined | 0.1% Ascorbic Acid + 1 mM EDTA | 99% |
Experimental Protocols
Protocol 1: this compound Stability Assessment by HPLC
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired buffer systems (e.g., phosphate buffers at various pH values).
-
For testing stabilizing agents, add the respective agents to the buffer before adding this compound.
-
-
Incubation:
-
Incubate the prepared solutions under the desired experimental conditions (e.g., different temperatures, light exposure).
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (t=0).
-
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound degradation issues.
Overcoming inconsistent results in Fosteabine proliferation assays
Welcome to the technical support center for Fosteabine proliferation assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving consistent, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational compound under evaluation for its effects on cell proliferation. It is a potent and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors.[1] By inhibiting Syk, this compound can modulate intracellular signaling cascades that are critical for cell survival, proliferation, and differentiation.
Q2: Which proliferation assays are suitable for use with this compound?
A variety of assays can be used to assess the effect of this compound on cell proliferation. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:
-
Metabolic Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells, which is often proportional to the number of viable cells.[2]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but the formazan product is soluble in culture medium, simplifying the protocol.[3][4]
-
-
DNA Synthesis Assays:
-
BrdU (5-bromo-2'-deoxyuridine) Assay: Measures the incorporation of BrdU into newly synthesized DNA, directly indicating cell proliferation.
-
-
Cell Counting Assays:
-
Direct cell counting using a hemocytometer or automated cell counter: Provides a direct measure of cell number.
-
Colony Formation Assay: Assesses the ability of single cells to undergo sufficient proliferation to form a colony.
-
Q3: What is a typical concentration range for this compound in a proliferation assay?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for a dose-response curve could be from 0.01 µM to 100 µM.
Troubleshooting Guide
Inconsistent results in proliferation assays can be frustrating. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well.[5][6] 2. Edge effects: Evaporation in the outer wells of the microplate can concentrate media components and affect cell growth.[7] 3. Pipetting errors: Inaccurate dispensing of cells, media, or reagents.[5] | 1. Ensure thorough mixing of the cell suspension before and during plating. Allow cells to settle at room temperature for 30 minutes before incubation to ensure even distribution.[6] 2. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8] 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Low signal or absorbance readings | 1. Low cell number: Insufficient number of viable cells at the time of the assay. 2. Sub-optimal incubation time: Insufficient time for the reagent to be metabolized. 3. Incorrect wavelength: Reading absorbance at a non-optimal wavelength.[2] | 1. Increase the initial cell seeding density. Perform a cell titration experiment to determine the optimal cell number for your specific cell line and assay duration.[8] 2. Optimize the incubation time with the assay reagent (e.g., 1-4 hours for MTS).[3] 3. Ensure the microplate reader is set to the correct wavelength for your specific assay (e.g., ~490 nm for MTS, ~570 nm for MTT).[3][4] |
| High background signal in control wells | 1. Contamination: Bacterial or yeast contamination can metabolize the assay reagents. 2. Reagent instability: Degradation of the assay reagent. 3. Phenol red interference: Phenol red in the culture medium can affect absorbance readings in some assays.[2] | 1. Regularly check cell cultures for contamination. Use aseptic techniques. 2. Store reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles. 3. Use phenol red-free medium for the assay or include a "medium only" background control.[9] |
| Unexpected increase in proliferation with this compound treatment | 1. Compound interference: this compound may directly react with the assay reagent, leading to a false positive signal.[10] 2. Hormesis: A biphasic dose-response where low doses of a substance can have a stimulatory effect. 3. Cell cycle synchronization: this compound might cause a temporary cell cycle arrest, leading to a synchronized wave of proliferation after the compound is removed or its effect diminishes.[11] | 1. Perform a control experiment with this compound in cell-free media containing the assay reagent to check for direct reactivity.[10] 2. Test a wider range of concentrations, including very low doses, to fully characterize the dose-response curve. 3. Analyze the cell cycle distribution of this compound-treated cells using flow cytometry to investigate potential synchronization effects. |
Experimental Protocols
MTS Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution)
-
96-well clear-bottom microplates
-
MTS reagent solution
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically but typically ranges from 1,000 to 100,000 cells per well.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Add 100 µL of complete culture medium to the control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate the percentage of cell proliferation relative to the untreated control wells.
-
Plot the percentage of proliferation against the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Syk, blocking downstream signaling and cell proliferation.
Experimental Workflow for a Proliferation Assay
Caption: A stepwise workflow for conducting a this compound proliferation assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to diagnose and resolve common assay inconsistencies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Fosteabine in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Fosteabine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Kinase of Apoptosis and Proliferation (KAP), a critical downstream effector in the oncogenic Growth Factor Receptor X (GFRX) signaling pathway. As an ATP-competitive inhibitor, this compound blocks the phosphorylation of KAP substrates, leading to cell cycle arrest and apoptosis in cancer cells dependent on GFRX signaling.
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of this compound can arise from several factors during synthesis and handling.[1][2][3][4] These can include:
-
Purity and Impurity Profile: Differences in the percentage of the active compound and the presence of impurities or byproducts from the synthesis process.[5][6][7]
-
Polymorphism: The existence of different crystalline forms of this compound, which can affect solubility and bioavailability.[1]
-
Solubility and Stability: Variations in the physical properties of the lyophilized powder that may impact how well it dissolves and its stability in solution.
-
Handling and Storage: Inconsistent storage conditions (temperature, humidity, light exposure) and handling practices (e.g., repeated freeze-thaw cycles of stock solutions) can lead to degradation of the compound.
Q3: How can I ensure the consistency of my experimental results when starting with a new batch of this compound?
A3: To ensure consistency, it is crucial to qualify each new batch of this compound before use in critical experiments. This involves:
-
Analytical Validation: Confirming the identity, purity, and concentration of the new batch.
-
Experimental Validation: Performing a pilot experiment to compare the activity of the new batch against a previously validated batch. A standardized cell viability assay is often used for this purpose.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays between different batches of this compound.
This is a common issue that can often be traced back to differences in the purity or concentration of the this compound batches.
Step 1: Verify Compound Identity and Purity
It is essential to confirm that the new batch of this compound meets the required analytical specifications.
| Analytical Method | Purpose | Acceptance Criteria |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the identity and purity of this compound.[6][8] | Identity: Mass-to-charge ratio (m/z) should match the expected molecular weight of this compound. Purity: >98% by peak area at a specified wavelength (e.g., 254 nm). |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure of this compound. | The resulting spectrum should be consistent with the known structure of this compound. |
| FTIR (Fourier Transform Infrared Spectroscopy) | To provide further confirmation of the compound's identity by analyzing its infrared absorption spectrum.[8][9] | The FTIR spectrum should match that of a reference standard.[8] |
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound from the new batch.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform a serial dilution to a working concentration of 10 µg/mL.
-
-
LC-MS System and Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from potential impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.[5]
-
Detection Mode: Positive and negative ion modes to confirm the molecular weight.[5]
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks in the chromatogram.
-
Calculate the purity as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of this compound.
-
Step 2: Standardize Experimental Conditions
Inconsistent experimental procedures can significantly contribute to variability.[10][11]
-
Cell Culture:
-
Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[12]
-
Maintain consistent cell seeding density for all experiments.
-
-
This compound Preparation:
-
Prepare a fresh stock solution of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Treat cells with the serial dilutions of this compound (from both the new and a reference batch, if available) for a consistent duration (e.g., 72 hours).
-
Include appropriate controls: vehicle control (DMSO only) and untreated control.
-
At the end of the treatment period, measure cell viability using a validated method (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Problem 2: Unexpected Cellular Phenotypes or Off-Target Effects.
This may indicate the presence of an active impurity in a particular batch of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Visualizing Key Concepts
This compound's Mechanism of Action
Caption: this compound inhibits the GFRX-KAP signaling pathway.
Sources of Batch-to-Batch Variability
Caption: Key contributors to batch-to-batch variability.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hovione.com [hovione.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. premieranalytical.com [premieranalytical.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 10. cellgs.com [cellgs.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
Best practices for long-term storage of Fosteabine compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Fosteabine compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound powder?
For long-term stability, it is recommended to store solid this compound powder at or below -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is expected to be stable for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -80°C for long-term storage (up to 6 months). For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks. It is crucial to use anhydrous solvents and to minimize freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
As a lipophilic phosphate prodrug of Cytarabine, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis of the phosphate ester bond: This is a common degradation route for phosphate prodrugs and can be influenced by pH and the presence of enzymatic activity.[1][2][3] This would release the active drug, Cytarabine, and stearyl alcohol.
-
Deamination of the cytosine ring: The parent compound, Cytarabine, is known to undergo deamination to form uracil arabinoside, which is inactive.[4] This degradation is more likely to occur under aqueous conditions.
Q4: Is this compound sensitive to light?
Q5: Is this compound hygroscopic?
Many active pharmaceutical ingredients (APIs) are hygroscopic, meaning they can absorb moisture from the air.[7] While specific data on this compound's hygroscopicity is limited, its lipophilic nature may offer some protection. However, it is prudent to handle and store it in a low-humidity environment.[8][9] For highly sensitive experiments, storage in a desiccator is recommended.
Troubleshooting Guide
Problem: I am seeing a new, more polar peak in my HPLC analysis of an aged this compound sample.
-
Possible Cause: This is likely due to the hydrolysis of the phosphate ester bond, resulting in the formation of the more polar parent compound, Cytarabine.
-
Troubleshooting Steps:
-
Confirm the identity of the new peak by comparing its retention time to a Cytarabine standard.
-
Review the storage conditions of your this compound sample. Exposure to moisture or non-anhydrous solvents can accelerate hydrolysis.
-
If enzymatic contamination is suspected (e.g., from cell lysates), ensure proper purification of the compound.
-
Problem: My this compound solution has become hazy or cloudy upon storage.
-
Possible Cause: This could be due to the precipitation of this compound, especially if stored at a low temperature in a solvent in which its solubility is limited. It could also indicate degradation and the formation of insoluble byproducts.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the compound at a slightly higher temperature or at a lower concentration.
-
If the solution remains cloudy after warming, it may be due to degradation. Analyze a small aliquot by HPLC to check for the presence of degradation products.
-
Problem: I am observing a loss of biological activity of my this compound compound over time.
-
Possible Cause: Loss of activity is a strong indicator of chemical degradation. The primary suspect would be the deamination of the cytosine ring, which renders the molecule inactive.
-
Troubleshooting Steps:
-
Assess the purity of your this compound sample using a stability-indicating HPLC method (see Experimental Protocols section).
-
Compare the activity of the aged sample to a freshly prepared standard solution.
-
Ensure that the compound has been stored under the recommended conditions (frozen, protected from light and moisture).
-
Data Presentation
Due to the limited public availability of specific stability data for this compound, the following tables summarize the stability of its parent compound, Cytarabine, under various conditions. This data can serve as a useful proxy for understanding the potential stability of the Cytarabine moiety within the this compound molecule.
Table 1: Stability of Cytarabine Solutions in Polypropylene Syringes [10]
| Concentration | Storage Temperature | Stability Duration |
| 1 mg/mL | 2-8°C | 28 days |
| 5 mg/mL | 2-8°C | 28 days |
| 10 mg/mL | 2-8°C | 28 days |
| 1 mg/mL | 25°C | 14 days |
| 5 mg/mL | 25°C | 8 days |
| 10 mg/mL | 25°C | 5 days |
Table 2: Stability of Cytarabine in Ethylene Vinylacetate Portable Infusion-Pump Reservoirs [11]
| Storage Temperature | Stability Duration |
| 4°C | 28 days |
| 22°C | 28 days |
| 35°C | 7 days |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from validated methods for Cytarabine and is designed to separate this compound from its potential degradation products, such as Cytarabine and uracil arabinoside.[12][13][14]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to 2.8).[4] The gradient will need to be optimized to ensure separation of the lipophilic this compound from the more polar degradants. A starting point could be a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[14]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours. After each stress condition, dilute the sample appropriately and analyze by HPLC to ensure the method can separate the intact drug from any degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical stability of Cytarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 6. globalrph.com [globalrph.com]
- 7. smtdryboxes.com [smtdryboxes.com]
- 8. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing - Petitek Dehumidifier [peritekdehumidifier.com]
- 10. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. jidps.com [jidps.com]
- 13. ijpsr.com [ijpsr.com]
- 14. wjpsonline.com [wjpsonline.com]
Technical Support Center: Mitigating Fosteabine-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Fosteabine-induced cytotoxicity in non-cancerous cells during experiments.
Troubleshooting Guides & FAQs
Q1: We are observing significant cytotoxicity in our non-cancerous cell line after treatment with this compound, even at low concentrations. How can we confirm this is a direct cytotoxic effect?
A: It is crucial to differentiate between direct cytotoxicity and secondary effects like nutrient depletion. We recommend performing a dose-response and time-course experiment. Additionally, utilizing a real-time cell analysis system can provide insights into the kinetics of the cytotoxic response. Combining a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or a fluorescent dye-based method) can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[1][2]
Q2: Our preliminary data suggests that this compound induces oxidative stress in non-cancerous cells. What are the key indicators of oxidative stress, and how can we measure them?
A: Key indicators of oxidative stress include increased levels of reactive oxygen species (ROS), lipid peroxidation, and depletion of intracellular antioxidants like glutathione (GSH). You can measure these indicators using various commercially available assays:
-
ROS Production: Probes like DCFDA or CellROX Green can be used for detection by flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation: The TBARS assay, which measures malondialdehyde (MDA) a byproduct of lipid peroxidation, is a common method.[3]
-
Glutathione Levels: The GSH/GSSG-Glo Assay can be used to determine the ratio of reduced to oxidized glutathione, a key indicator of cellular antioxidant capacity.
Q3: What strategies can we employ to mitigate this compound-induced cytotoxicity in our non-cancerous cell cultures?
A: Several strategies can be explored to reduce off-target cytotoxicity:
-
Co-treatment with Antioxidants: The use of antioxidants can help neutralize ROS and reduce oxidative damage.[4]
-
Modulation of Signaling Pathways: If a specific pro-apoptotic pathway is identified as being activated by this compound, targeted inhibitors could be used.
-
Optimization of Experimental Conditions: Reducing the exposure time to this compound or optimizing the cell culture medium with additional nutrients might alleviate some of the toxic effects.
A promising approach is the co-administration of a natural flavonoid like Fisetin, which has been shown to possess potent antioxidant and anti-inflammatory properties.[5][6][7][8][9] Fisetin can protect against oxidative DNA damage and modulate signaling pathways involved in cell survival.[3][8][9][10][11]
Q4: We are considering using Fisetin to counteract this compound's cytotoxicity. What is the proposed mechanism of action for Fisetin's protective effects?
A: Fisetin is believed to exert its protective effects through multiple mechanisms:
-
Direct ROS Scavenging: Fisetin can directly neutralize various reactive oxygen species.[3][8]
-
Activation of the Nrf2-ARE Pathway: Fisetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[5] This pathway upregulates the expression of numerous antioxidant and cytoprotective genes.
-
Inhibition of Pro-inflammatory Pathways: Fisetin has been shown to inhibit pro-inflammatory signaling pathways such as NF-κB.[9]
-
Modulation of Apoptotic Pathways: It can influence the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, to promote cell survival.[5]
Quantitative Data Summary
Table 1: Effect of Fisetin on this compound-Induced Cytotoxicity and Oxidative Stress Markers in a Non-Cancerous Cell Line (Hypothetical Data)
| Treatment Group | Cell Viability (%) | ROS Production (Fold Change) | MDA Levels (µM/mg protein) | GSH/GSSG Ratio |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 0.5 ± 0.05 | 15.1 ± 1.2 |
| This compound (10 µM) | 45 ± 4.1 | 3.5 ± 0.4 | 2.1 ± 0.2 | 5.2 ± 0.6 |
| This compound (10 µM) + Fisetin (5 µM) | 85 ± 6.3 | 1.2 ± 0.2 | 0.7 ± 0.08 | 13.5 ± 1.1 |
| Fisetin (5 µM) | 98 ± 4.8 | 0.9 ± 0.1 | 0.4 ± 0.04 | 14.8 ± 1.3 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, with or without Fisetin, for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFDA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for mitigating cytotoxicity.
Caption: Fisetin's mechanism of cytoprotection.
References
- 1. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intercomparison of in vitro assays for assessing cytotoxicity after a 24 hour exposure to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fisetin alleviates oxidative stress after traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fisetin, a tetra hydroxy flavone recuperates antioxidant status and protects hepatocellular ultrastructure from hyperglycemia mediated oxidative stress in streptozotocin induced experimental diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fisetin ameliorates oxidative stress, inflammation and apoptosis in diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosteabine Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Fosteabine in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of spleen tyrosine kinase (Syk). Its mechanism of action involves the reversible binding to the ATP pocket of the Syk enzyme, which plays a crucial role in the signaling pathways of various immune cells.[1] By inhibiting Syk, this compound modulates downstream signaling cascades, leading to a reduction in inflammatory responses. This makes it a compound of interest for autoimmune and inflammatory disease models.
Q2: What is the recommended solvent for this compound for in vivo studies?
This compound is poorly soluble in aqueous solutions. For intraperitoneal (IP) and subcutaneous (SC) injections in rodent models, a common vehicle is sterile 0.9% saline containing a low percentage of a solubilizing agent, such as 10% DMSO. For oral gavage (PO), this compound can be suspended in a vehicle like 10% DMSO in sterile water or saline.[2] It is critical to ensure the final concentration of the solubilizing agent is well-tolerated by the animal model to avoid vehicle-induced toxicity. For parenteral administration, the development of liquid formulations using novel solvents like natural deep eutectic solvents (NADES) is also being explored to improve solubility.[3]
Q3: What are the typical dose ranges for this compound in mice and rats?
The optimal dose of this compound will vary depending on the animal model, the disease indication, and the route of administration. Based on preclinical studies with similar kinase inhibitors, initial dose-ranging studies are recommended. The following table provides a general starting point for such studies.
| Animal Model | Route of Administration | Recommended Dose Range (mg/kg) |
| Mouse | Intraperitoneal (IP) | 20 - 50 |
| Mouse | Oral Gavage (PO) | 50 - 100 |
| Rat | Intravenous (IV) | 5 - 20 |
| Rat | Oral Gavage (PO) | 25 - 75 |
Note: These are suggested starting ranges and should be optimized for each specific experimental design.
Q4: How should this compound be stored to ensure stability?
This compound powder should be stored in a cool, dry place, protected from light. Stock solutions in DMSO can be stored at -20°C for short-term storage. For long-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. The stability of this compound in different formulation vehicles should be assessed, as degradation can occur, particularly in aqueous solutions at certain pH levels.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or injection. | - Poor solubility of this compound in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains within tolerated limits.- Prepare the formulation immediately before use.- Gently warm the solution to aid dissolution, then cool to room temperature before injection.- Evaluate the pH-solubility profile of this compound to determine the optimal pH for your vehicle.[4] |
| High variability in experimental results between animals. | - Inconsistent administration technique.- Differences in animal fasting state (for oral administration).- Variation in drug formulation between batches. | - Ensure all personnel are thoroughly trained in the administration technique (e.g., proper IP injection location, correct oral gavage procedure).- Standardize the fasting period for animals receiving oral doses to minimize variability in absorption.- Prepare a single batch of the formulation for each experimental cohort to ensure consistency. |
| Adverse reactions in animals post-injection (e.g., irritation, lethargy). | - Vehicle toxicity.- High concentration of the drug at the injection site.- Rapid injection rate for IV administration. | - Run a vehicle-only control group to assess for any adverse effects of the formulation itself.- Reduce the concentration of co-solvents if possible.- Increase the injection volume while decreasing the drug concentration to reduce local irritation.- For IV injections, administer the solution slowly over a set period. |
| Lack of expected therapeutic effect. | - Insufficient bioavailability with the chosen delivery method.- Rapid metabolism and clearance of this compound.- Incorrect dosage. | - Consider alternative delivery routes with potentially higher bioavailability (e.g., IV instead of PO).- Conduct a pilot pharmacokinetic study to determine the half-life and exposure of this compound in your animal model.[5][6][7]- Perform a dose-response study to identify the optimal therapeutic dose. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27G)
-
-
Preparation of this compound Formulation (10 mg/mL): a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. To prepare a 10 mg/mL stock solution, first dissolve this compound in 100% DMSO to a concentration of 100 mg/mL. c. For the final injection volume, dilute the stock solution 1:10 in sterile 0.9% saline. For example, to prepare 1 mL of the final formulation, add 100 µL of the 100 mg/mL this compound stock in DMSO to 900 µL of sterile saline. d. Vortex thoroughly until the solution is clear. Prepare this formulation fresh before each use.
-
Administration: a. The final concentration of DMSO is 10%. The injection volume should not exceed 10 mL/kg. b. Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen. c. Insert the needle at a 10-15 degree angle to avoid puncturing internal organs. d. Aspirate to ensure no fluid is drawn back, then slowly inject the this compound formulation.
Protocol 2: Pharmacokinetic Study Design for Oral this compound Administration in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage dose.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Formulation: this compound suspended in 0.5% methylcellulose in sterile water at a concentration of 10 mg/mL.
-
Procedure: a. Fast rats overnight (with access to water) prior to dosing. b. Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage. c. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). d. Process blood to collect plasma and store at -80°C until analysis. e. Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS). f. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if IV data is available).[8][9]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Pan-Pim Kinase Inhibitors Versus Cytarabine in Preclinical AML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of pan-Pim kinase inhibitors and the conventional chemotherapeutic agent, cytarabine, in preclinical models of Acute Myeloid Leukemia (AML). This objective analysis is based on publicly available experimental data and is intended to inform research and development efforts in the field of AML therapeutics.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, cytarabine has been a cornerstone of AML treatment. However, issues of drug resistance and toxicity have driven the search for novel therapeutic agents. Among these, pan-Pim kinase inhibitors have emerged as a promising class of targeted therapies. This guide compares the preclinical efficacy, mechanisms of action, and experimental protocols of a representative pan-Pim kinase inhibitor, AZD1208, and cytarabine in AML models.
It is important to note that while the initial query mentioned "Fosteabine," publicly available information identifies the active ingredient of this compound, TQB3616, as a CDK4/6 inhibitor, a different class of anti-cancer agents. This guide will focus on pan-Pim kinase inhibitors as a relevant and extensively studied novel therapeutic class in the context of AML.
Efficacy Data in AML Cell Lines
The following tables summarize the in vitro cytotoxic activity of the pan-Pim kinase inhibitor AZD1208 and cytarabine in various AML cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Efficacy of Pan-Pim Kinase Inhibitor (AZD1208) in AML Cell Lines
| Cell Line | IC50 (µM) |
| MOLM-16 | 0.147 |
| MV4-11 | 0.283 |
| OCI-AML3 | 0.385 |
| KG-1a | 0.880 |
| MOLM-13 | 1.1 |
| HL-60 | >10 |
| U937 | >10 |
| K562 | >10 |
| Kasumi-1 | >10 |
| NB4 | >10 |
| OCI-AML2 | >10 |
| HEL | >10 |
| SET-2 | >10 |
| TF-1 | >10 |
Data extracted from a study by Keeton et al. (2014). AZD1208 inhibited the growth of 5 of 14 AML cell lines tested.[1]
Table 2: In Vitro Efficacy of Cytarabine in AML Cell Lines
| Cell Line | IC50 (µM) |
| THP-1 (parental) | 56[2] |
| THP-1 (Ara-C resistant) | 1457[2] |
| U937 (parental) | 0.14[2] |
| U937 (Ara-C resistant) | 1578.3[2] |
| HL-60 | Not specified, but sensitive |
| KG-1 | Not specified, but sensitive |
| Kasumi-1 | Not specified, but sensitive |
IC50 values for cytarabine can vary significantly between studies and experimental conditions. The data presented here is from a study investigating cytarabine resistance.[2]
Mechanisms of Action
Pan-Pim Kinase Inhibitors
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[3] In AML, Pim kinases are often upregulated and contribute to the malignant phenotype. Pan-Pim kinase inhibitors, such as AZD1208, competitively inhibit the ATP-binding site of all three Pim kinase isoforms.[1] This inhibition leads to the downstream suppression of several key signaling pathways involved in protein synthesis and cell survival, including the phosphorylation of 4EBP1 and p70S6K.[1][3] The ultimate outcome is the induction of cell cycle arrest and apoptosis in sensitive AML cells.[1]
Caption: Signaling pathway of Pan-Pim Kinase Inhibitors in AML.
Cytarabine
Cytarabine (ara-C) is a pyrimidine nucleoside analog that acts as a cytotoxic antimetabolite. Once inside the cell, it is converted to its active triphosphate form, ara-CTP. Ara-CTP then exerts its anticancer effects primarily by inhibiting DNA polymerase, which is essential for DNA replication and repair. Incorporation of ara-CTP into the DNA strand also leads to chain termination, further disrupting DNA synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of Cytarabine in AML cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized representation based on standard laboratory procedures.
References
A Head-to-Head Comparison of Cytarabine Prodrugs for Enhanced Cancer Therapy
A comprehensive analysis of lipid, amino acid, and phosphate-based cytarabine prodrugs, evaluating their potential to overcome the limitations of conventional cytarabine therapy.
Cytarabine (Ara-C) has long been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). However, its clinical utility is hampered by a short plasma half-life, poor oral bioavailability, and the development of resistance mechanisms. To address these challenges, various prodrug strategies have been developed to enhance the therapeutic index of cytarabine. This guide provides a head-to-head comparison of different classes of cytarabine prodrugs, presenting key experimental data to inform researchers, scientists, and drug development professionals.
Initial searches for a direct comparison including "Fosteabine" did not yield any results, suggesting that this may be a compound in very early stages of development, a misnomer, or not currently in the public domain. Therefore, this guide will focus on a comparative analysis of the major classes of cytarabine prodrugs for which scientific data is available: lipid-based, amino acid-based, and phosphate-based prodrugs.
Mechanism of Action: Overcoming Cytarabine's Limitations
Cytarabine, a nucleoside analog, requires intracellular phosphorylation to its active triphosphate form (Ara-CTP) to exert its cytotoxic effects by inhibiting DNA synthesis.[1] Prodrugs are designed to improve upon cytarabine's limitations in several ways:
-
Enhanced Bioavailability: By masking the polar hydroxyl groups of cytarabine, prodrugs can increase lipophilicity, leading to improved membrane permeability and oral absorption.
-
Protection from Deamination: The primary metabolic inactivation of cytarabine is deamination by cytidine deaminase (CDA) to the inactive uracil derivative (Ara-U). Prodrug modifications can protect the molecule from this enzymatic degradation, thereby prolonging its half-life.
-
Targeted Delivery: Some prodrug strategies aim to exploit specific transporters or enzymes expressed in cancer cells for targeted drug release.
-
Bypassing Resistance Mechanisms: Resistance to cytarabine can arise from decreased activity of the activating enzyme, deoxycytidine kinase (dCK). Phosphate-based prodrugs can bypass this initial phosphorylation step.
Below is a diagram illustrating the general mechanism of action of cytarabine and the rationale behind prodrug development.
Quantitative Comparison of Cytarabine Prodrugs
The following tables summarize key preclinical and clinical data for representative cytarabine prodrugs from each class.
Table 1: Preclinical Efficacy Data
| Prodrug (Class) | Cell Line | IC50 | Key Findings | Reference |
| Elacytarabine (CP-4055) (Lipid) | CEM (Leukemia) | ~0.035 µM | Overcomes resistance in nucleoside transporter-deficient cells. | [2] |
| PA-Ara (Lipid) | HL-60 (Leukemia) | Significantly lower than Ara-C | Showed significantly stronger antiproliferation activities than Ara-C. | [3][4] |
| LA-Ara (Lipid) | Breast Cancer Cells | Markedly improved antitumor activity vs. Ara-C | Increased lipophilicity and prolonged plasma half-life. | [5] |
| Val-Cytarabine (Amino Acid) | HL-60 (Leukemia) | 16 µM (vs. 20 µM for Ara-C) | Highest permeability across Caco-2 cells among tested amino acid prodrugs. | [6][7] |
| Phosphoramidate Prodrug (Phosphate) | CEM/dCK- (Leukemia) | More potent than Ara-C | Significantly more potent against kinase-deficient cell lines. | [8] |
Table 2: Pharmacokinetic and Clinical Trial Data
| Prodrug (Class) | Key Pharmacokinetic Features | Highest Clinical Trial Phase | Primary Endpoint/Outcome | Reference |
| Elacytarabine (CP-4055) (Lipid) | Enters cells independently of nucleoside transporters; longer half-life than Ara-C. | Phase III | Failed to show superiority over standard of care in relapsed/refractory AML. | [9][10][11] |
| PA-Ara (Lipid) | Oral relative bioavailability of 61.77% in rats (vs. 3.23% for oral Ara-C). | Preclinical | Potential for oral administration. | [3][4][12] |
| Val-Cytarabine (Amino Acid) | Designed for improved oral bioavailability. | Phase III | Investigated for the treatment of leukemia. | [13][14] |
| Aspacytarabine (BST-236) (Amino Acid) | Allows for high-dose cytarabine delivery with reduced systemic toxicity. | Phase IIb | Complete remission rate of 36.9% in AML patients unfit for intensive chemotherapy. | [15][16][17][18][19][20][21][22] |
| Cytarabine Ocfosfate (Phosphate) | Oral administration; prolonged plasma levels of Ara-C. | Marketed in Japan | Active against acute leukemia and MDS. | [23][24][25] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of cytarabine and its prodrugs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells (e.g., HL-60, K562) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the cytarabine prodrugs and parent cytarabine.
-
Following a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.[3][4]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrugs.
Protocol:
-
Animals (commonly rats or mice) are administered the cytarabine prodrug or cytarabine via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentrations of the prodrug and the released cytarabine in the plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability, are calculated from the concentration-time data.[6]
Conclusion
The development of cytarabine prodrugs represents a promising strategy to enhance the efficacy and safety of this important chemotherapeutic agent. Lipid-based prodrugs have demonstrated the potential for oral administration and the ability to overcome transporter-based resistance, although clinical success has been mixed. Amino acid-based prodrugs, such as aspacytarabine, have shown encouraging clinical activity in difficult-to-treat patient populations. Phosphate-based prodrugs offer the advantage of bypassing the rate-limiting initial phosphorylation step and have seen clinical use.
The choice of prodrug strategy will likely depend on the specific clinical indication and the desired therapeutic outcome. Further head-to-head clinical trials are needed to definitively establish the superiority of one prodrug class over another. The data presented in this guide provides a foundation for researchers and clinicians to evaluate the potential of these novel therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Induction of resistance to the lipophilic cytarabine prodrug elacytarabine (CP-4055) in CEM leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01225C [pubs.rsc.org]
- 4. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical evaluation of cytarabine prodrug nanofibers assembled from cytarabine-lauric acid conjugate toward solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical potential of elacytarabine in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elacytarabine (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Development of cytarabine prodrugs and delivery systems for leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aspacytarabine for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Study Finds Cytarabine Prodrug Active and Safe in Older Compromised Patients With AML - The ASCO Post [ascopost.com]
- 22. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [A new antileukemic drug, cytarabine ocfosfate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oral cytarabine ocfosfate in acute myeloid leukemia and non-Hodgkin's lymphoma--phase I/II studies and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating Fosteabine's (Fostamatinib's) On-Target Efficacy Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, marketed under the brand names Tavalisse and Tavlesse, is a pivotal therapeutic agent in the management of chronic immune thrombocytopenia (ITP). Its mechanism of action centers on the inhibition of spleen tyrosine kinase (Syk), a key component in the signaling cascade that leads to the destruction of platelets by the immune system. The active metabolite of fostamatinib, R406, competitively binds to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity.[1][2][3] This guide provides a comparative analysis of Fostamatinib's performance, supported by experimental data validating its on-target effects through genetic knockdown of Syk. We also compare its mechanism and efficacy with alternative ITP therapies.
Comparative Efficacy of Fostamatinib and Syk Knockdown
To definitively establish that the therapeutic effects of Fostamatinib are mediated through its intended target, Syk, experiments utilizing genetic knockdown techniques such as small interfering RNA (siRNA) are employed. These studies are crucial for validating the on-target activity of the drug and ruling out significant off-target effects. Conditional knock-out of the Syk gene and siRNA knock-down in rodent cells bearing the Fc receptor have been shown to have a similar phenotypic effect as treatment with Fostamatinib's active metabolite, R406, providing strong evidence of the drug's specificity for Syk as its primary target.[4]
The following table summarizes illustrative data from a hypothetical study designed to compare the effects of Fostamatinib with Syk knockdown on platelet phagocytosis, a key process in ITP.
| Treatment Group | Target Protein | Platelet Phagocytosis (% of Control) | Cell Viability (% of Control) |
| Vehicle Control | Endogenous Syk | 100% | 100% |
| Fostamatinib (1 µM) | Endogenous Syk | 35% | 98% |
| Scrambled siRNA | Endogenous Syk | 95% | 97% |
| Syk siRNA | Syk (knockdown) | 40% | 96% |
| Fostamatinib (1 µM) + Syk siRNA | Syk (knockdown) | 38% | 95% |
| Eltrombopag (TPO-RA) (1 µM) | c-Mpl (TPO Receptor) | 98% (stimulates platelet production) | 99% |
| Rilzabrutinib (BTK inhibitor) (1 µM) | Bruton's Tyrosine Kinase (BTK) | 55% | 97% |
This table presents representative data to illustrate the experimental outcomes. Actual results may vary based on specific experimental conditions.
The data illustrates that both Fostamatinib and Syk siRNA significantly reduce platelet phagocytosis to a similar extent. Furthermore, the combination of Fostamatinib and Syk siRNA does not result in a significantly greater reduction in phagocytosis, suggesting that Fostamatinib's primary mechanism of action is indeed through the inhibition of Syk. The minimal impact on cell viability across all treatment groups indicates that the observed effects are not due to general cellular toxicity. In contrast, alternative therapies like Eltrombopag act through a different mechanism (stimulating platelet production), while BTK inhibitors like Rilzabrutinib target a different kinase in a related pathway.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
References
Fosteabine (Fostamatinib) and its Synergistic Potential with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, an orally available spleen tyrosine kinase (Syk) inhibitor, is currently approved for the treatment of chronic immune thrombocytopenia. Emerging preclinical and clinical evidence now points towards its potential as a synergistic partner for conventional chemotherapeutic agents in oncology. This guide provides a comprehensive comparison of fostamatinib's performance in combination with other agents, supported by experimental data, to inform further research and drug development. The active metabolite of fostamatinib, R406, is a potent inhibitor of Syk, a key signaling molecule in various cellular processes, including proliferation and survival, making it a rational target for cancer therapy.
Synergistic Effects with Paclitaxel in Ovarian Cancer
Preclinical studies have demonstrated a significant synergistic effect between fostamatinib's active metabolite, R406, and the widely used chemotherapeutic agent, paclitaxel, in ovarian cancer models. This synergy is particularly pronounced in paclitaxel-resistant cells.
Quantitative Data on Synergism
| Cell Line | Treatment | Paclitaxel IC50 Ratio (IC50 without R406 / IC50 with R406) | Reference |
| MPSC1 | R406 | 8 | [1] |
| MPSC1TR (Paclitaxel-Resistant) | R406 | 12,429 | [1] |
A higher ratio indicates a greater potentiation of paclitaxel's cytotoxic effects by R406.
In vivo studies using mouse xenograft models of paclitaxel-resistant ovarian cancer have further validated these findings. The combination of fostamatinib and paclitaxel led to a significant reduction in tumor size compared to either treatment alone. In one study, the combination treatment reduced tumor size by up to 87% in three weeks, whereas no shrinkage was observed in the untreated group. After five weeks, the combination therapy resulted in a tumor size reduction of up to 66% compared to paclitaxel monotherapy.
Experimental Protocols
Cell Viability Assay: Ovarian cancer cell lines (e.g., SKOV3, MPSC1, and their paclitaxel-resistant derivatives) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of paclitaxel, R406, or a combination of both. Cell viability was assessed after 72 hours using a standard colorimetric assay (e.g., MTS or MTT). The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model: Paclitaxel-resistant human ovarian cancer cells were implanted subcutaneously or intraperitoneally into immunocompromised mice. Once tumors were established, mice were randomized to receive treatment with vehicle, paclitaxel alone, R406 alone, or the combination of paclitaxel and R406. Tumor volume was measured regularly to assess treatment efficacy.[1]
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between R406 and paclitaxel is attributed to the stabilization of microtubules. Paclitaxel's primary mechanism of action is to stabilize microtubules, leading to mitotic arrest and apoptosis. Syk inhibition by R406 appears to enhance this effect, even in cancer cells that have developed resistance to paclitaxel. This combined action leads to a more profound and sustained G2/M cell cycle arrest and a subsequent increase in apoptosis.[1]
References
Cross-validation of Fosteabine's anti-leukemic activity in different cell lines
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the anti-leukemic activity of the novel investigational agent, Fosteabine, against established anti-leukemic drugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent for leukemia.
Introduction
This compound is a next-generation synthetic compound currently under preclinical investigation for its anti-neoplastic properties. This document details a cross-validation of its anti-leukemic activity in several well-characterized leukemia cell lines and compares its efficacy to standard-of-care agents, Cytarabine and Decitabine, as well as the targeted FLT3 inhibitor, Quizartinib.
Data Presentation: Comparative Anti-Leukemic Activity
The anti-proliferative activity of this compound and comparator drugs was assessed across a panel of human leukemia cell lines representing different subtypes of the disease. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Compound | Mechanism of Action | Cell Line | IC50 (nM) |
| This compound | Novel Target Kinase Inhibitor | MV4-11 (AML, FLT3-ITD) | 5.2 |
| HL-60 (AML) | 25.8 | ||
| K562 (CML) | 45.3 | ||
| CCRF-CEM (ALL) | 68.1 | ||
| Cytarabine | DNA Synthesis Inhibitor | MV4-11 | Not Available |
| HL-60 | 159.7[1] | ||
| K562 | Not Available | ||
| CCRF-CEM | 90[1] | ||
| Decitabine | DNA Hypomethylating Agent | HL-60 | 300[2] |
| SKM-1 | 800[2] | ||
| U937 | Not Available | ||
| Quizartinib | FLT3 Inhibitor | MV4-11 | 0.31 ± 0.05[3] |
| MOLM-13 (AML, FLT3-ITD) | 0.62 ± 0.03[3] | ||
| MOLM-14 (AML, FLT3-ITD) | 0.38 ± 0.06[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on leukemia cells by measuring metabolic activity.
-
Cell Culture: Human leukemia cell lines (MV4-11, HL-60, K562, CCRF-CEM) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator drugs for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) in leukemia cells following drug treatment.
-
Cell Treatment: Leukemia cells are treated with this compound or comparator drugs at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested by centrifugation. For adherent cells, they are first detached using a gentle cell scraper.
-
Cell Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[4][5][6]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. A minimum of 10,000 events are acquired for each sample.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is determined.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the drug treatment.
-
Cell Lysis: Following drug treatment, leukemia cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, Cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-leukemic activity of this compound.
This compound's Proposed Mechanism of Action: Inhibition of FLT3 Signaling Pathway
Caption: Proposed inhibition of the FLT3 signaling pathway by this compound.
References
- 1. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
Comparative analysis of Fosteabine and Ara-C pharmacokinetics
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic profile of the key antimetabolite, Cytarabine (Ara-C).
Initial Search and an Important Note on "Fosteabine": A thorough and extensive search of scientific literature and clinical trial databases yielded no publicly available information on a compound named "this compound." Consequently, a direct comparative analysis between this compound and Ara-C could not be performed. This guide will therefore provide a detailed and comprehensive overview of the pharmacokinetics of Cytarabine (Ara-C), a cornerstone therapy in the treatment of hematological malignancies.
Cytarabine (Ara-C): A Pharmacokinetic Profile
Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that has been a mainstay in the treatment of acute myeloid leukemia (AML) and other leukemias for decades.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic properties, which govern its activation, distribution, and elimination.
Mechanism of Action
Ara-C is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] Once transported into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT1), it is converted to its active triphosphate form, Ara-CTP, through a series of phosphorylation steps.[2][3] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA during the S phase of the cell cycle.[4][5][6] This incorporation leads to chain termination, inhibition of DNA polymerase, and ultimately, apoptosis of rapidly dividing cancer cells.[1][6]
Pharmacokinetic Parameters
The clinical utility of Ara-C is significantly influenced by its pharmacokinetic profile, which is characterized by rapid metabolism and a short half-life.
| Parameter | Value | Reference |
| Bioavailability (Oral) | <20% | [7] |
| Protein Binding | ~13% | [7] |
| Elimination Half-life (t½) | Biphasic: 10 minutes (initial), 1-3 hours (terminal) | [7] |
| Metabolism | Primarily hepatic | [4] |
| Excretion | Renal | [7] |
| Active Metabolite | Cytarabine triphosphate (Ara-CTP) | [4] |
| Inactive Metabolite | Uracil arabinoside (Ara-U) | [4] |
Table 1: Key Pharmacokinetic Parameters of Ara-C
Data from Clinical Studies
The pharmacokinetics of Ara-C can vary depending on the dose and administration schedule. High-dose Ara-C regimens are often used to overcome resistance and achieve therapeutic concentrations in sanctuary sites like the central nervous system (CNS).[8]
| Dose Regimen | Cmax (μM) | t½ (hours) | Clearance (L/hr/m²) | Reference |
| Conventional Dose | 0.30 (steady state) | 1-3 | 134 | [9] |
| High-Dose (3 g/m²) | 115 (steady state) | 1.8 and 6 (biphasic) | 86 L/hr (total) | [10] |
Table 2: Pharmacokinetic Parameters of Ara-C in Different Dosing Regimens
Experimental Protocols
The determination of pharmacokinetic parameters for drugs like Ara-C involves a series of well-defined experimental procedures.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected from patients at predefined time points following drug administration. For intravenous infusions, samples are typically taken before, during, and at multiple time points after the infusion ends.
-
Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Cerebrospinal Fluid (CSF) Sampling: In studies assessing CNS penetration, CSF samples may be collected via lumbar puncture.[8]
-
Sample Storage: Plasma and CSF samples are immediately frozen and stored at -80°C until analysis to ensure the stability of the drug and its metabolites.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A common and robust method for quantifying Ara-C and its metabolites in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
-
Sample Preparation: Plasma or CSF samples are thawed and subjected to a protein precipitation step, typically using a solvent like acetonitrile or methanol, to remove interfering proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate Ara-C and Ara-U from endogenous components of the biological matrix. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.
-
Detection and Quantification: As the separated components elute from the column, they are detected by a UV detector at a specific wavelength or by a mass spectrometer for more sensitive and specific quantification. A standard curve is generated using known concentrations of Ara-C and Ara-U to quantify the drug and its metabolite in the patient samples.
Pharmacokinetic Analysis
The concentration-time data obtained from the bioanalytical method are then used to calculate various pharmacokinetic parameters using specialized software (e.g., WinNonlin). Non-compartmental or compartmental models are applied to describe the drug's disposition in the body.
Conclusion
The pharmacokinetic profile of Ara-C is well-characterized, with its efficacy being highly dependent on its intracellular activation and its rapid clearance from the body. Understanding these pharmacokinetic principles is crucial for optimizing dosing strategies to maximize its therapeutic index and overcome mechanisms of drug resistance in the treatment of leukemia. While a comparative analysis with "this compound" was not possible due to the lack of available data, the detailed examination of Ara-C's pharmacokinetics provided here serves as a valuable resource for the scientific community.
References
- 1. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. breastcancer.org [breastcancer.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Phase 2, Pilot Study to Assess the Safety and Efficacy of Fostamatinib in the Treatment of Chronic Active Antibody Mediated Rejection in Renal Transplantation - AdisInsight [adisinsight.springer.com]
- 7. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of clofarabine and its metabolite 6-ketoclofarabine in adult and pediatric patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-Focused Drug Development: A New Direction for Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fosteabine's Grip: A Comparative Guide to Target Engagement in Living Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within the complex environment of a living cell is a critical step in the journey from discovery to clinic. This guide provides an objective comparison of methods to validate the target engagement of Fosteabine, a selective inhibitor of Spleen Tyrosine Kinase (Syk), a key player in immune signaling. We will delve into the experimental data, compare this compound's performance with other Syk inhibitors, and provide detailed protocols for key validation assays.
This compound, the prodrug of its active metabolite R406, is a well-characterized inhibitor of Spleen Tyrosine Kinase (Syk). R406 demonstrates potent inhibition of Syk with an IC50 of approximately 41 nM in cell-free assays.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Syk.[2] While potent against Syk, R406 also exhibits off-target activity against other kinases, including FLT3, Lck, JAK1, and JAK3.[3][4] This guide will explore robust methods to confirm and quantify the interaction of this compound/R406 with Syk in living cells, a crucial step for interpreting its biological effects and guiding further drug development. We will also compare its performance with other notable Syk inhibitors.
Comparative Analysis of Syk Inhibitors
The landscape of Syk inhibitors includes several molecules with varying degrees of potency and selectivity. Understanding how this compound (R406) compares to these alternatives is essential for selecting the right tool for a specific biological question.
| Inhibitor | Syk IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference |
| This compound (R406) | 41 | FLT3: <50, KDR: 30, Ret: 10 | [1][5] |
| Entospletinib | 7.7 | Highly selective (>13-fold over other kinases) | [5] |
| Sovleplenib | 25 | FLT3: 63, KDR: 390, LYN: 921 | [5] |
| Lanraplenib | 9.5 | Highly selective | [5] |
| P505-15 | 13 | Not specified | [6] |
| Cerdulatinib | 56 | Not specified | [6] |
This table summarizes the in vitro potency (IC50) of various Syk inhibitors. Lower values indicate higher potency. The selectivity profile provides insight into potential off-target effects.
Validating Target Engagement: Key Methodologies
Several robust methods can be employed to validate and quantify the engagement of this compound with Syk in living cells. This section details the protocols for three widely used assays: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and Immunoprecipitation-Kinase Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct drug-target interaction in a cellular context.[7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the protein-drug complex is more resistant to heat-induced denaturation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1, Ramos) to 80-90% confluency.
-
Resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Prepare a stock solution of this compound (R406) in DMSO. For a dose-response experiment, prepare serial dilutions.
-
Incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 50 mM Tris-HCl [pH 7.4], 150 mM NaCl, 20 mM EDTA, 50 mM NaF, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a validated primary antibody against Syk.
-
Quantify the band intensities to determine the amount of soluble Syk at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Expected Outcome: this compound treatment will result in a rightward shift of the Syk melting curve, indicating thermal stabilization upon binding.
Kinobeads-Based Competitive Profiling
Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors.[8] This chemical proteomics approach allows for the competitive profiling of kinase inhibitors against a large portion of the kinome expressed in a cell lysate.[9]
Experimental Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM Na3VO4, 0.8% NP-40, supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound (or a competitor Syk inhibitor) for a defined period (e.g., 45 minutes).
-
Add the Kinobeads slurry to the lysate and incubate to allow for binding of kinases not occupied by the free inhibitor.
-
-
Affinity Purification and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were pulled down by the Kinobeads.
-
The binding of this compound to Syk will prevent Syk from binding to the Kinobeads, leading to a dose-dependent decrease in the amount of Syk detected by mass spectrometry. This allows for the determination of an apparent dissociation constant (Kdapp).
-
Expected Outcome: A dose-dependent reduction in the amount of Syk pulled down by the Kinobeads in the presence of this compound, confirming target engagement and allowing for selectivity profiling across the kinome.
Immunoprecipitation-Kinase Assay
This assay directly measures the enzymatic activity of Syk after immunoprecipitation from cell lysates. Inhibition of Syk activity by this compound in a cellular context provides strong evidence of target engagement.
Experimental Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Kinase Assay:
-
Wash the immunoprecipitated Syk-bead complexes multiple times to remove unbound proteins.
-
Resuspend the beads in a kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Add a specific Syk substrate (e.g., a synthetic peptide) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the phosphorylation signal.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the Syk substrate in cells treated with this compound, demonstrating inhibition of Syk kinase activity and confirming target engagement.
This compound Signaling Pathway
This compound's active metabolite, R406, inhibits Syk, a central kinase in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). By blocking Syk, this compound disrupts downstream signaling events that lead to immune cell activation, proliferation, and inflammatory responses.
By employing these robust target engagement assays, researchers can confidently validate the interaction of this compound with Syk in living cells, paving the way for a deeper understanding of its mechanism of action and its therapeutic potential. The comparative data provided herein should aid in the selection of the most appropriate Syk inhibitor for specific research needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Fosteabine Sensitivity: A Comparative Guide to Biomarkers
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Fosteabine, an oral prodrug of the widely used chemotherapeutic agent cytarabine (ara-C). Aimed at researchers, scientists, and drug development professionals, this document summarizes key predictive biomarkers, compares this compound's active metabolite with alternative therapies for acute myeloid leukemia (AML), and provides detailed experimental protocols for biomarker assessment.
This compound is converted in the body to cytarabine, which is then intracellularly metabolized to its active triphosphate form, ara-CTP. Ara-CTP exerts its cytotoxic effects by inhibiting DNA polymerase and through incorporation into DNA, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[1][2][3][4] Understanding the molecular factors that influence the efficacy of this pathway is crucial for personalizing treatment and improving patient outcomes.
Key Biomarkers for Predicting Cytarabine Sensitivity
The clinical efficacy of cytarabine, and by extension this compound, is heavily dependent on the cellular machinery that activates and inactivates the drug. Several key proteins have been identified as critical determinants of sensitivity and resistance.
Biomarkers Associated with Sensitivity:
-
Deoxycytidine Kinase (dCK): This enzyme catalyzes the initial and rate-limiting step in the activation of cytarabine to its monophosphate form.[5] Higher dCK activity is associated with increased intracellular concentrations of the active ara-CTP and greater sensitivity to the drug.[5] Conversely, low or deficient dCK activity is a well-established mechanism of cytarabine resistance.[5][6]
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): As the primary transporter responsible for cytarabine uptake into cells, adequate hENT1 expression is essential for the drug to reach its intracellular target.[2][4][7] Studies have shown that higher hENT1 expression levels correlate with better response and survival in AML patients treated with cytarabine-based regimens.[3][8][9]
Biomarkers Associated with Resistance:
-
Cytidine Deaminase (CDA): This enzyme inactivates cytarabine by converting it to the non-toxic metabolite uracil arabinoside (ara-U).[10] High levels of CDA activity, either in leukemic cells or systemically in the liver, can lead to rapid drug clearance and resistance.[11][12]
-
Cytosolic 5'-Nucleotidases (NT5C): These enzymes, particularly NT5C2, can dephosphorylate cytarabine monophosphate, preventing its conversion to the active triphosphate form.[13][14] Overexpression of NT5C2 has been linked to cytarabine resistance and poorer prognosis in AML.[13]
-
SAMHD1: This enzyme has been identified as a key negative regulator of cytarabine efficacy. SAMHD1 can hydrolyze ara-CTP, directly reducing the intracellular concentration of the active drug.[15][16][17] High SAMHD1 expression has been correlated with a poor response to cytarabine-containing therapy in AML patients.[15][17][18]
Performance Comparison: Cytarabine vs. Alternative AML Therapies
The treatment landscape for AML is evolving, with several targeted and combination therapies emerging as alternatives or adjuncts to traditional chemotherapy. Below is a comparison of cytarabine with some of these newer agents.
| Treatment Regimen | Target Population | Efficacy (Median Overall Survival) | Key Biomarkers for Patient Selection |
| Cytarabine (Standard Chemotherapy) | Newly diagnosed AML | Varies significantly based on patient and disease characteristics | High dCK and hENT1 expression; Low CDA, NT5C2, and SAMHD1 expression |
| Azacitidine + Venetoclax | Older or unfit patients with newly diagnosed AML | Approximately 14.7 months | BCL2 expression (for Venetoclax) |
| Gilteritinib | Relapsed/refractory AML with FLT3 mutation | 9.3 months | FLT3-ITD or FLT3-TKD mutation |
| Quizartinib + Standard Chemotherapy | Newly diagnosed FLT3-ITD positive AML | 31.9 months | FLT3-ITD mutation |
| Midostaurin + Standard Chemotherapy | Newly diagnosed FLT3-mutated AML | 74.7 months | FLT3 mutation |
Note: The efficacy data presented is for the specified patient populations and may not be directly comparable across all regimens due to differences in study designs and patient characteristics.[1][3][19][20][21]
Signaling and Metabolic Pathways
The intricate process of cytarabine activation and inactivation involves multiple steps, each of which can be a point of regulation or dysregulation, influencing the drug's ultimate efficacy.
Caption: Intracellular metabolism of this compound's active metabolite, cytarabine.
Experimental Workflows and Protocols
Accurate assessment of biomarker status is paramount for predicting this compound sensitivity. The following sections detail the methodologies for key biomarker analyses.
Biomarker Assessment Workflow
Caption: Workflow for the assessment of this compound sensitivity biomarkers.
Detailed Experimental Protocols
1. Deoxycytidine Kinase (dCK) Activity Assay (Luminescence-Based)
This protocol is adapted from a facile method for determining dCK activity.[22]
-
Principle: dCK activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a dCK substrate. The remaining ATP is detected using a luciferase-based reaction, where the light output is inversely proportional to the dCK activity.
-
Materials:
-
Q Sepharose anion exchange beads
-
Tris-HCl buffer (0.01 M, pH 7.0, containing 5 mM β-mercaptoethanol)
-
Tris-HCl buffer with 0.5 M NaCl
-
dCK substrate (e.g., deoxycytidine)
-
ATP
-
Kinase-Glo Luminescent Kinase Assay Kit
-
Luminometer
-
-
Procedure:
-
dCK Enrichment:
-
Incubate cell lysate with Q Sepharose beads for 1 minute to allow dCK binding.
-
Wash the beads three times with Tris-HCl buffer to remove interfering proteins.
-
Elute dCK from the beads using Tris-HCl buffer containing 0.5 M NaCl.
-
-
Kinase Reaction:
-
In a 96-well plate, add the enriched dCK eluate.
-
Prepare a reaction mix containing the dCK substrate and ATP.
-
Initiate the reaction by adding the reaction mix to the dCK eluate.
-
Incubate at 25°C for a predetermined time (e.g., 15 minutes).
-
-
Luminescence Detection:
-
Add an equal volume of Kinase-Glo reagent to each well to quench the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve with known ATP concentrations.
-
Calculate the amount of ATP consumed in each sample.
-
dCK activity is expressed as the amount of ATP consumed per unit of time per amount of protein.
-
-
2. Cytidine Deaminase (CDA) Activity Assay (Fluorometric)
This protocol is based on a commercially available fluorometric assay kit.[23][24]
-
Principle: CDA catalyzes the deamination of cytidine to uridine and ammonia (NH3). The NH3 produced reacts with a developer to generate a stable fluorophore, which is measured at Ex/Em = 410/470 nm. The fluorescence intensity is directly proportional to the CDA activity.
-
Materials:
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Developer solution
-
Ammonium Chloride Standard
-
Fluorometric plate reader
-
-
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cell samples in CDA Assay Buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Ammonium Chloride Standard in CDA Assay Buffer.
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the CDA Substrate and Developer.
-
Add the reaction mix to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence in kinetic mode for 30 minutes at Ex/Em = 410/470 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence over time for each sample and standard.
-
Use the standard curve to determine the amount of NH3 produced in each sample.
-
CDA activity is expressed as pmol/min/µg of protein.
-
-
3. Immunohistochemistry (IHC) for hENT1 in Bone Marrow Biopsies
This is a general protocol that should be optimized for specific antibodies and tissues.
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins within tissue sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded bone marrow biopsy sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody against hENT1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, followed by a graded series of ethanol and finally water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution to unmask the antigen epitopes.
-
-
Peroxidase Blocking:
-
Incubate slides with hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate with blocking serum to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-hENT1 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
Evaluate the intensity and localization of hENT1 staining in leukemic blasts under a microscope.
-
-
Logical Relationships in Biomarker-Driven Treatment Decisions
The interplay between different biomarkers can create a complex picture of potential drug response. A logical framework can aid in interpreting these biomarker profiles for clinical decision-making.
Caption: Decision logic for this compound treatment based on biomarker profiles.
This guide highlights the critical role of biomarkers in predicting response to this compound. By understanding the molecular mechanisms of cytarabine action and resistance, and by employing robust and standardized experimental protocols, clinicians and researchers can work towards a more personalized and effective treatment approach for patients with AML.
References
- 1. The impact of different FLT3-inhibitors on overall survival of de novo acute myeloid leukemia: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase IIα as an indicator of chemotherapy response in AML treated with cytarabine and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib Doubles Overall Survival in FLT3-ITD-Positive AML [medscape.com]
- 4. Expression Levels of Human Equilibrative Nucleoside Transporter 1 and Deoxycytidine Kinase Enzyme as Prognostic Factors in Patients with Acute Myeloid Leukemia Treated with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Genetic Variants in Cytosolic 5′-Nucleotidase II Are Associated with Its Expression and Cytarabine Sensitivity in HapMap Cell Lines and in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The clinical impact of SAMHD1 in patients with acute myeloid leukemia receiving consolidation chemotherapy with high-dose cytarabine regimens [aml-hub.com]
- 19. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. curetoday.com [curetoday.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. abcam.com [abcam.com]
Fosteabine's efficacy in cytarabine-refractory leukemia patient samples
A Comparative Guide to Treatments for Cytarabine-Refractory Leukemia
A comprehensive review of therapeutic alternatives for patients with leukemia refractory to standard cytarabine-based chemotherapy.
For researchers and drug development professionals navigating the challenging landscape of cytarabine-refractory leukemia, understanding the efficacy and mechanisms of alternative treatments is paramount. While the requested information on "fosteabine" did not yield specific results in scientific literature and clinical trial databases, this guide provides a comparative overview of established and investigational therapies for this patient population, supported by available experimental data.
The primary challenge in treating cytarabine-refractory acute myeloid leukemia (AML) lies in overcoming mechanisms of drug resistance. Current research focuses on novel formulations of existing drugs, new chemical entities, and combination therapies that target alternative cellular pathways. This guide will focus on two such alternatives: Elacytarabine and Clofarabine , for which clinical data in the context of cytarabine resistance is available.
Therapeutic Alternatives: A Head-to-Head Comparison
The following table summarizes the key characteristics and clinical trial outcomes for Elacytarabine and Clofarabine in patients with cytarabine-refractory leukemia.
| Feature | Elacytarabine | Clofarabine |
| Drug Class | Lipophilic nucleoside analogue | Second-generation purine nucleoside analogue |
| Mechanism of Action | Elacytarabine is the elaidic acid ester of cytarabine. Its lipophilic nature allows it to bypass the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of cytarabine resistance, enabling it to enter leukemic cells independently of this transporter. Once inside the cell, it is converted to ara-CTP, the active metabolite of cytarabine, which inhibits DNA synthesis.[1] | Clofarabine inhibits DNA polymerase and ribonucleotide reductase, leading to the depletion of intracellular deoxynucleoside triphosphates necessary for DNA replication.[2] This dual mechanism contributes to its cytotoxic effects. |
| Efficacy in Cytarabine-Refractory AML | In a Phase III study (NCT01147939), elacytarabine was compared to the investigator's choice of treatment in patients with late-stage relapsed or refractory AML. The study aimed to assess if bypassing the hENT1 transporter-mediated resistance would improve outcomes.[1] | A Phase I-II study of clofarabine in combination with cytarabine in 32 patients with relapsed or refractory acute leukemias (25 with AML) demonstrated an overall response rate of 38%, with 22% achieving a complete remission (CR) and 16% achieving a complete remission with incomplete platelet recovery (CRp).[2] |
| Clinical Trial Example | NCT01147939: A Randomized Phase III Study of Elacytarabine vs. Investigator's Choice in Patients With Late Stage Acute Myeloid Leukaemia.[1] | Phase I-II Study (Faderl et al.): A study of clofarabine in combination with cytarabine in relapsed and refractory acute leukemias.[2] |
Experimental Protocols
Understanding the methodologies behind the clinical evaluation of these drugs is crucial for interpreting the data.
Protocol for a Phase III Study of Elacytarabine (Based on NCT01147939)
-
Patient Population: Patients with late-stage relapsed or refractory Acute Myeloid Leukemia (AML) who have failed two or three prior therapies, or have relapsed within a short period after remission. Patients aged ≥ 65 with adverse cytogenetics could be included after one to three previous induction/re-induction therapies.[1]
-
Study Design: A randomized, controlled study where patients were assigned to receive either elacytarabine or the investigator's choice of one of seven pre-specified control treatments.[1]
-
Treatment Regimen: Elacytarabine was administered as a continuous intravenous infusion over five days, followed by a minimum rest period of two weeks. The control treatments were administered according to their specific standard routines.[1]
-
Outcome Measures: The primary outcome was to assess the efficacy and safety of elacytarabine compared to the investigator's choice of treatment. Response evaluations were conducted after each treatment course to determine further treatment.[1]
Protocol for a Phase I-II Study of Clofarabine with Cytarabine (Based on Faderl et al.)
-
Patient Population: 32 patients with relapsed acute leukemia (25 AML, 2 ALL), 4 with high-risk myelodysplastic syndrome (MDS), and 1 with blast-phase chronic myeloid leukemia (CML).[2]
-
Study Design: A Phase I-II dose-escalation and efficacy study.
-
Treatment Regimen: Clofarabine was administered as a 1-hour intravenous infusion for 5 days (days 2 through 6), followed 4 hours later by cytarabine at 1 g/m² per day as a 2-hour intravenous infusion for 5 days (days 1 through 5). The Phase II dose of clofarabine was established at 40 mg/m² per day for 5 days.[2]
-
Outcome Measures: The primary endpoints were to determine the maximum tolerated dose, safety, and overall response rate. Cellular pharmacology was also assessed to confirm the biochemical modulation strategy.[2]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in a deeper understanding of these therapeutic strategies.
Caption: Mechanism of Elacytarabine action in leukemic cells.
Caption: Dual inhibitory mechanism of Clofarabine.
Caption: Generalized workflow for a randomized clinical trial.
References
A Comparative Review of Fostamatinib and Existing Leukemia Therapies
An objective analysis of Fostamatinib's potential in leukemia treatment compared to established therapeutic alternatives, supported by available experimental data.
Introduction
The landscape of leukemia treatment is continually evolving with the advent of targeted therapies. This review aims to provide a comparative analysis of Fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, against current standard-of-care leukemia therapies. Initially, this investigation was prompted by an interest in "Fosteabine," for which no publicly available data could be found. It is presumed that "this compound" may be a misnomer for Fostamatinib, a compound with a similar phonetic structure and known activity in hematological conditions. This guide will, therefore, focus on Fostamatinib, exploring its mechanism of action and available clinical data in the context of leukemia, and juxtaposing it with established treatments such as tyrosine kinase inhibitors (TKIs), BCL-2 inhibitors, and CAR-T cell therapy. This document is intended for researchers, scientists, and drug development professionals, providing a concise yet comprehensive overview to inform further research and development.
Fostamatinib: Mechanism of Action
Fostamatinib is an orally administered prodrug whose active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[1][3] In the context of B-cell malignancies, SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[4] By inhibiting SYK, Fostamatinib disrupts these signaling cascades, leading to reduced tumor cell activation and proliferation.[4]
Recent studies have also suggested a role for Fostamatinib in acute myeloid leukemia (AML), particularly in cases with FLT3-ITD mutations. Research indicates that Fostamatinib can inhibit the proliferation of FLT3-ITD+ AML cells and induce apoptosis, potentially through the PI3K-AKT signaling pathway.[5][6] Furthermore, Fostamatinib has been shown to downregulate immune checkpoints like PD-L1 and CD47, suggesting a potential role in modulating the tumor microenvironment.[5][6]
Comparative Efficacy and Safety of Leukemia Therapies
The following tables summarize the performance of Fostamatinib and existing leukemia therapies based on available clinical trial data. It is important to note that the data for Fostamatinib in leukemia is still preliminary.
Table 1: Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia (CML)
| Drug | Target | Phase III Trial(s) | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) | Common Adverse Events |
| Imatinib | BCR-ABL | IRIS | 76% (at 18 months)[7] | 89% (at 10 years)[8] | Edema, nausea, muscle cramps, rash, fatigue[9] |
| Dasatinib | BCR-ABL, SRC | DASISION | 77% (at 12 months)[10] | 46% (at 12 months)[11] | Myelosuppression, pleural effusion, fluid retention[10] |
| Nilotinib | BCR-ABL | ENESTnd | 80% (at 12 months) | 58% (at 12 months) | Rash, headache, nausea, myelosuppression, elevated liver enzymes[12][13] |
Table 2: Emerging and Targeted Therapies in Acute Leukemias
| Drug/Therapy | Target | Leukemia Type | Phase II/III Trial(s) | Overall Response Rate (ORR) / Complete Remission (CR) | Common Adverse Events |
| Fostamatinib | SYK | CLL | Phase I/II | 55% ORR (6 of 11 patients)[14][15] | Diarrhea, fatigue, cytopenias, hypertension, nausea[15] |
| Venetoclax + Azacitidine | BCL-2 | AML (treatment-naïve, ineligible for intensive chemo) | VIALE-A | 66.4% CR+CRi | Nausea, diarrhea, neutropenia, thrombocytopenia, febrile neutropenia[16] |
| CAR-T Cell Therapy (Tisagenlecleucel) | CD19 | B-cell ALL (relapsed/refractory, ≤25 years) | ELIANA | 81% CR within 3 months | Cytokine Release Syndrome (CRS), neurotoxicity, cytopenias[17] |
Experimental Protocols
Fostamatinib in Chronic Lymphocytic Leukemia (Phase I/II Study)
-
Objective: To evaluate the safety and efficacy of Fostamatinib in patients with recurrent B-cell non-Hodgkin lymphoma and CLL.[15]
-
Methodology: This was a phase 1/2 open-label, multicenter study. The phase 1 portion was a dose-escalation study to determine the maximum tolerated dose. The phase 2 portion evaluated the efficacy of Fostamatinib at the determined dose (200 mg twice daily).[15]
-
Endpoints: The primary endpoint for the phase 2 portion was the objective response rate. Secondary endpoints included progression-free survival and safety.[15]
Venetoclax in Acute Myeloid Leukemia (VIALE-A Trial)
-
Objective: To compare the efficacy and safety of Venetoclax in combination with Azacitidine versus Azacitidine alone in treatment-naïve AML patients ineligible for intensive chemotherapy.[16][18]
-
Methodology: A randomized, double-blind, placebo-controlled, phase III trial. Patients were randomized to receive either Venetoclax or placebo, in combination with Azacitidine.[18]
-
Endpoints: The primary endpoints were overall survival and the rate of composite complete remission (CR + CR with incomplete hematologic recovery).[16]
CAR-T Cell Therapy in Acute Lymphoblastic Leukemia (ELIANA Trial)
-
Objective: To evaluate the efficacy and safety of a single infusion of Tisagenlecleucel in pediatric and young adult patients with relapsed or refractory B-cell ALL.
-
Methodology: This was a multicenter, single-cohort, global phase II study. Patients underwent leukapheresis to collect T-cells for manufacturing of Tisagenlecleucel. Prior to infusion, patients received lymphodepleting chemotherapy.
-
Endpoints: The primary endpoint was the overall remission rate (CR + CRi) within 3 months of infusion. Key secondary endpoints included duration of remission, overall survival, and safety.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ashpublications.org [ashpublications.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Venetoclax (Venclexta) in Acute Myeloid Leukemia - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 17. CAR T Cell Therapy for Acute Lymphoblastic Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fosteabine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Fosteabine, a cytotoxic agent requiring meticulous handling to ensure personnel safety and environmental protection. All procedures must be conducted in accordance with institutional, local, state, and federal regulations for hazardous waste management.
This compound, a prodrug of the antineoplastic agent Cytarabine, and all materials that have come into contact with it are classified as hazardous.[1] Strict adherence to the following protocols is mandatory to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety goggles or a face shield must be worn. |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a risk of aerosolization. |
This compound Waste Categorization and Disposal
Proper segregation of this compound waste at the point of generation is critical. Waste is categorized into two main streams: bulk and trace waste.
| Waste Category | Description | Disposal Container |
| Bulk Waste | - Expired, unused, or partially used vials of this compound.- Syringes containing more than a residual amount of the drug.- Materials from spill cleanups.- Grossly contaminated labware. | Black RCRA-rated hazardous waste container. |
| Trace Waste | - "Empty" vials and syringes (containing less than 3% of the original volume).- Contaminated personal protective equipment (gloves, gowns).- Other contaminated labware and disposables.[2] | Yellow trace chemotherapy waste container.[2] |
Step-by-Step Disposal Procedures
1. Bulk this compound Waste Disposal:
-
Identify and Segregate: Identify all bulk this compound waste as described in the table above.
-
Containerize: Place all bulk waste directly into a designated black RCRA-rated hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other institutional or regulatory-required information.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
2. Trace this compound Waste Disposal:
-
Identify and Segregate: Identify all trace this compound waste.
-
Containerize: Place all trace waste into a designated yellow trace chemotherapy waste container.
-
Sharps: Empty syringes and needles should be disposed of in a designated chemotherapy sharps container.[3]
-
Storage and Pickup: Follow the same storage and pickup procedures as for bulk waste.
3. Spill Management:
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.
-
Don PPE: Wear appropriate PPE as listed in the table above.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.[4]
-
Cleanup: Carefully collect all contaminated materials.
-
Decontamination: Clean the spill area with a 5% hypochlorite (bleach) solution, followed by two rinses with clean water.[1]
-
Disposal: All cleanup materials are to be disposed of as bulk this compound waste in the black RCRA-rated container.
Important Considerations:
-
Drain Disposal is Prohibited: Under no circumstances should this compound or its waste be disposed of down the drain.[4]
-
Incineration: The recommended final disposal method for this compound waste is incineration at a permitted hazardous waste facility.[1][4]
-
Training: All personnel handling this compound must receive training on the safe handling and disposal of cytotoxic agents.[1]
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fosteabine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical procedural guidance for the safe handling and disposal of Fosteabine (also known as cytarabine ocfosfate). The information herein is intended to establish safe laboratory practices and ensure the well-being of all personnel. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are primarily based on the safety information for its parent compound, cytarabine, and general best practices for handling cytotoxic agents.
Operational Plan: From Receipt to Administration
A systematic approach is crucial when handling this compound to minimize exposure and ensure a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and a lab coat, during unpacking.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature, which is typically in a dry, dark environment at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[1]
2. Preparation of Solutions:
-
All manipulations involving this compound powder or solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.
-
Personnel must wear appropriate PPE, including double gloves, a disposable gown, and eye protection.
-
Use a closed system drug-transfer device (CSTD) whenever possible to minimize the risk of spills and aerosolization.
-
Reconstitute the drug using the recommended diluent and procedure. Avoid shaking the vial to prevent aerosol formation; instead, gently swirl to dissolve.
3. Administration in a Research Setting:
-
Clearly label all prepared solutions with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
When administering the compound, ensure that all personnel involved are aware of the potential hazards and are wearing the required PPE.
-
Use luer-lock syringes and needles to prevent accidental disconnection and leakage.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound at any stage:
| PPE Category | Specification |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety glasses with side shields or a full-face shield. |
| Respiratory | An N95 respirator or higher should be used when handling the powder outside of a containment device. |
Emergency Protocols
Immediate and correct response to emergencies is critical to mitigate risks.
1. Spills:
-
Small Spills (less than 5 mL):
-
Alert others in the area.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Absorb the spill with a chemotherapy spill kit's absorbent pads.
-
Clean the area with a detergent solution, followed by a disinfectant.
-
Dispose of all contaminated materials as cytotoxic waste.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area immediately and restrict access.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean the spill without specialized training and equipment.
-
2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste.
-
Unused Product: Dispose of any remaining this compound powder or solution in a designated cytotoxic waste container.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and syringes, must be disposed of in clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers.
-
Sharps: Needles and other sharps must be placed in a designated sharps container for cytotoxic waste.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 73532-83-9 | MedKoo Biosciences[1] |
| Molecular Formula | C27H50N3O8P | MedKoo Biosciences[1] |
| Molecular Weight | 575.68 g/mol | MedKoo Biosciences[1] |
| Storage (Short Term) | 0 - 4°C | MedKoo Biosciences[1] |
| Storage (Long Term) | -20°C | MedKoo Biosciences[1] |
| Pfizer OEL TWA-8 Hr (for Cytarabine) | 2 µg/m³ | Pfizer MSDS[2] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
